Technical Documentation Center

2-(2-Aminophenylthio)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Aminophenylthio)acetic acid
  • CAS: 94-56-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties and Melting Point of 2-(2-Aminophenylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Introduction 2-(2-Aminophenylthio)acetic acid, a substituted thioglycolic acid derivative, holds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction

2-(2-Aminophenylthio)acetic acid, a substituted thioglycolic acid derivative, holds potential as a versatile building block in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds such as benzothiazines. Its bifunctional nature, possessing both a carboxylic acid and an aromatic amine, makes it a candidate for the development of novel pharmaceutical agents and functional materials. An accurate understanding of its physical properties, especially its melting point, is paramount for its purification, identification, and handling in a laboratory setting. This guide aims to consolidate the available information and provide a practical approach for the characterization of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(2-Aminophenylthio)acetic acid and its related isomers is presented in Table 1. It is crucial to note the distinction between the 2-amino and 4-amino isomers, as the position of the amino group significantly influences the compound's physical properties.

Property2-(2-Aminophenylthio)acetic acid2-(4-Aminophenylthio)acetic acid2-(Phenylthio)acetic acid
CAS Number 94-56-4104-18-7103-04-8
Molecular Formula C₈H₉NO₂SC₈H₉NO₂SC₈H₈O₂S
Molecular Weight 183.23 g/mol 183.23 g/mol 168.21 g/mol
Melting Point Not explicitly reported196-203 °C60-63 °C
Appearance Not explicitly reportedLight khaki crystalline powderSolid
Solubility Not explicitly reportedSoluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethaneNot explicitly reported
pKa (predicted) Not explicitly reported3.21 ± 0.10Not explicitly reported

Causality Behind Property Differences: The significant difference in the melting point between the 4-amino isomer and the parent compound, 2-(phenylthio)acetic acid, highlights the role of intermolecular forces. The amino group in the 4-position can participate in hydrogen bonding, leading to a more stable crystal lattice and consequently a higher melting point. It is anticipated that 2-(2-Aminophenylthio)acetic acid will also exhibit a melting point influenced by hydrogen bonding, though the steric hindrance from the ortho-substituted acetic acid moiety may affect the crystal packing compared to the 4-amino isomer.

Melting Point Determination: A Self-Validating Protocol

The melting point of a pure crystalline solid is a sharp, characteristic physical property. A depressed and broadened melting range is a strong indicator of impurities. The following protocol provides a reliable method for determining the melting point of a solid organic compound like 2-(2-Aminophenylthio)acetic acid.

Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_validation Data Validation A 1. Obtain Sample B 2. Pulverize Sample A->B Grind to fine powder C 3. Pack Capillary Tube B->C Fill to 2-3 mm height D 4. Place in Apparatus C->D Secure to thermometer E 5. Rapid Heating (Approx. MP) D->E Heat to ~15-20°C below approx. MP F 6. Slow Heating (Precise MP) E->F Heat at 1-2°C/min G 7. Record Melting Range F->G Observe onset and completion of melting H 8. Repeat Measurement G->H Use fresh sample I 9. Compare with Literature (if available) H->I Assess purity and identity

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount (10-20 mg) of dry 2-(2-Aminophenylthio)acetic acid on a clean, dry watch glass.

    • Using a spatula or a mortar and pestle, carefully grind the sample into a fine powder. This ensures uniform heat distribution.

    • Tamp the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 2-3 mm of tightly packed powder is achieved.

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a melting point apparatus.

    • Ensure the thermometer bulb and the capillary tube are at the same level for accurate temperature reading.

  • Approximate Melting Point Determination (Optional but Recommended):

    • If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a rough estimate.

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point before proceeding.

  • Precise Melting Point Determination:

    • Heat the apparatus at a slow, steady rate of 1-2 °C per minute when the temperature is within 15-20 °C of the approximate melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded melting point should be expressed as a range from the onset to the completion of melting.

  • Validation:

    • For a reliable result, repeat the determination with a fresh sample in a new capillary tube.

    • A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Expected Spectral Characteristics

¹H NMR Spectroscopy
  • Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will lead to distinct splitting patterns.

  • Methylene Protons (-S-CH₂-): A singlet corresponding to the two methylene protons will be observed, likely in the region of δ 3.5-4.0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, which is often exchangeable with D₂O, will be present at a downfield chemical shift, typically above δ 10 ppm.

  • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons will be observed, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear as a singlet at a downfield chemical shift, typically in the range of δ 170-180 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing thioacetic acid group.

  • Methylene Carbon (-S-CH₂-): The methylene carbon will appear as a singlet, likely in the region of δ 30-40 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

  • N-H Stretch (Amine): Two sharp to moderately broad peaks are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present in the region of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C-S Stretch: A weaker absorption may be observed in the fingerprint region (around 600-800 cm⁻¹) for the C-S bond.

  • Aromatic C=C Stretches: Several peaks of varying intensity will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (183.23).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-S bond.

Conclusion

This technical guide provides a comprehensive overview of the physical properties of 2-(2-Aminophenylthio)acetic acid, with a particular focus on the critical parameter of its melting point. While an experimentally determined value is not currently available in the public domain literature, the provided detailed protocol for its determination offers a robust methodology for researchers. The discussion of expected spectral characteristics serves as a valuable reference for the synthesis and characterization of this important chemical intermediate. The information compiled herein is intended to support the scientific community in the effective utilization of 2-(2-Aminophenylthio)acetic acid in their research and development endeavors.

References

  • AA Blocks. Acetic acid, 2-(phenylthio)-. [Link]

  • Dabholkar, V. V., & Gavande, S. S. (2011). Synthesis and biological activities of 1,4-benzothiazine derivatives. Chemistry & Biology Interface, 1(1), 1-18.
  • Gautam, N., & Singh, R. (2015). Facile Synthesis of Bioactive 4H-[1][2]-Benzothiazines Under Solvent Free Conditions. International Journal of ChemTech Research, 8(4), 1839-1845.

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 2-(2-Aminophenylthio)acetic acid in DMSO and Methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-(2-Aminophenylthio)acetic acid in two common laboratory solvents: dim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-(2-Aminophenylthio)acetic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. The methodologies detailed herein are designed to ensure scientific integrity through self-validating protocols and are grounded in established principles of physical chemistry and analytical science.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical development. For a drug candidate like 2-(2-Aminophenylthio)acetic acid, understanding its solubility is paramount. Poor solubility can lead to unpredictable results in in-vitro assays, hinder formulation development, and ultimately result in poor bioavailability, dooming a potentially effective therapeutic.[1] This guide will focus on two key types of solubility assessment: kinetic and thermodynamic solubility.

Kinetic solubility is typically measured at an early stage of drug discovery and involves dissolving the compound, often from a DMSO stock, into an aqueous buffer.[2][3] This provides a rapid assessment of how a compound behaves under non-equilibrium conditions. In contrast, thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent, determined by allowing the solid compound to equilibrate with the solvent over a longer period.[1][2]

Physicochemical Properties of 2-(2-Aminophenylthio)acetic acid

Before embarking on solubility studies, a thorough understanding of the test article's properties is essential.

PropertyValueSource
Chemical Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
CAS Number 94-56-4
Appearance Solid (form may vary)N/A

The presence of both an acidic carboxylic acid group and a basic amino group suggests that the solubility of 2-(2-Aminophenylthio)acetic acid will be pH-dependent in aqueous solutions. In the context of non-aqueous solvents like DMSO and methanol, the polarity and hydrogen bonding capabilities of the molecule will be the primary drivers of solubility.

Experimental Design: A Tale of Two Solubilities

The choice between measuring kinetic or thermodynamic solubility depends on the stage of research and the intended application of the data. This guide will detail methodologies for both.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility assays are designed for speed and are well-suited for early-stage screening of multiple compounds.[2] The turbidimetric method is a common and cost-effective approach.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM stock solution of 2-(2-Aminophenylthio)acetic acid in DMSO prep_serial Create a 3-fold serial dilution series in DMSO prep_stock->prep_serial add_buffer Dilute each concentration 1:50 into the test solvent (Methanol) prep_serial->add_buffer incubate Incubate at 25°C for 1 hour add_buffer->incubate measure Measure absorbance at 620 nm incubate->measure determine_precip Identify the concentration at which a significant increase in absorbance occurs measure->determine_precip calculate_sol Calculate kinetic solubility determine_precip->calculate_sol

Caption: Workflow for the turbidimetric kinetic solubility assay.

  • Preparation of Stock Solution: Accurately weigh a sample of 2-(2-Aminophenylthio)acetic acid and dissolve it in DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform a 3-fold serial dilution of the stock solution in DMSO to generate a range of concentrations.

  • Assay Plate Preparation: In a 96-well plate, add the appropriate test solvent (Methanol).

  • Compound Addition: Dilute each concentration from the serial dilution plate 1-in-50 into the corresponding wells of the assay plate. The final DMSO concentration should be 2%.[4]

  • Incubation: Incubate the plate at 25°C for 1 hour with gentle shaking.[4]

  • Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader.[4]

  • Data Analysis: The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the solvent-only control. A common threshold is 1.5-fold the absorbance of the control.[4]

Causality and Self-Validation:

  • Why a 10 mM stock in DMSO? DMSO is a powerful solvent capable of dissolving a wide range of organic molecules, making it an ideal starting point for creating stock solutions.[5][6]

  • Why a serial dilution? This allows for the testing of a wide range of concentrations to pinpoint the solubility limit.

  • Why measure absorbance at 620 nm? At this wavelength, changes in absorbance are primarily due to light scattering caused by precipitated particles, rather than the intrinsic absorbance of the compound.[4]

  • Self-Validation: Include positive and negative controls. A known poorly soluble compound (e.g., pyrene) and a known highly soluble compound (e.g., hydrocortisone) should be run in parallel to validate the assay performance.[4]

Thermodynamic Solubility: The Gold Standard

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[2][7] It involves equilibrating an excess of the solid compound with the solvent over an extended period.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_excess Add an excess of solid 2-(2-Aminophenylthio)acetic acid to a vial add_solvent Add a known volume of solvent (DMSO or Methanol) add_excess->add_solvent shake Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter the supernatant through a 0.45 µm syringe filter centrifuge->filter analyze Analyze the filtered supernatant by HPLC-UV or LC-MS filter->analyze prepare_cal Prepare a calibration curve of known concentrations prepare_cal->analyze calculate_sol Determine the concentration from the calibration curve analyze->calculate_sol

Caption: Workflow for the shake-flask thermodynamic solubility assay.

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid 2-(2-Aminophenylthio)acetic acid to a glass vial.[7] The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 1-2 mL) of the desired solvent (DMSO or Methanol) to the vial.[7]

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24 to 48 hours.[2]

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.[7]

  • Filtration: Carefully remove the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[7]

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of 2-(2-Aminophenylthio)acetic acid of known concentrations in the test solvent.

    • Analysis: Analyze the filtered supernatant and the standard solutions using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.[2][8]

  • Data Calculation: Determine the concentration of 2-(2-Aminophenylthio)acetic acid in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Causality and Self-Validation:

  • Why an excess of solid? This ensures that the solvent becomes saturated with the compound, reaching a true equilibrium state.[7]

  • Why 24-48 hours of shaking? This extended period allows the system to reach thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.[2]

  • Why filtration? It is crucial to remove all undissolved particles, as their presence would lead to an overestimation of the solubility.

  • Why HPLC-UV or LC-MS? These analytical techniques provide the necessary sensitivity and selectivity to accurately quantify the concentration of the dissolved compound.[2][8]

  • Self-Validation: The linearity of the calibration curve (R² > 0.99) is a key validation point. Additionally, analyzing samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached; the solubility values should be consistent.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and concise table.

CompoundSolventSolubility TypeMethodSolubility (mg/mL)Solubility (mM)
2-(2-Aminophenylthio)acetic acidDMSOKineticTurbidimetryExperimental ValueCalculated Value
2-(2-Aminophenylthio)acetic acidMethanolKineticTurbidimetryExperimental ValueCalculated Value
2-(2-Aminophenylthio)acetic acidDMSOThermodynamicShake-FlaskExperimental ValueCalculated Value
2-(2-Aminophenylthio)acetic acidMethanolThermodynamicShake-FlaskExperimental ValueCalculated Value

Interpretation:

  • A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to supersaturation and may precipitate over time.

  • The solubility values in DMSO and methanol will provide insights into the compound's behavior in polar aprotic and polar protic solvents, respectively. This information is valuable for selecting appropriate solvents for subsequent experiments, such as formulation and in-vitro assays.

Conclusion

Determining the solubility of 2-(2-Aminophenylthio)acetic acid in DMSO and methanol is a fundamental step in its development as a potential therapeutic agent. By following the detailed, self-validating protocols outlined in this guide, researchers can obtain reliable and reproducible data. A thorough understanding of both kinetic and thermodynamic solubility will empower scientists to make informed decisions throughout the drug discovery and development process, ultimately increasing the probability of success.

References

  • National Center for Biotechnology Information. (2023, June 9). Aqueous Kinetic Solubility. In ADME@NCATS. Retrieved from NIH. [Link]

  • Chemprop. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning. [Link]

  • National Center for Biotechnology Information. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. In PMC. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]

  • PubMed. (2025, April 28). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. [Link]

  • SCIENOMICS. (n.d.). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • ACS Publications. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Unknown. (n.d.). Classification of organic compounds By solubility. [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]

  • HUBER. (2021, August 18). Solubility determination and crystallization. [Link]

  • Chemdad. (n.d.). 2-(4-AMINOPHENYLTHIO)ACETIC ACID. [Link]

  • PubChem. (n.d.). 2-((2-Aminophenyl)thio)benzoic acid. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Unknown. (n.d.).
  • PubChem. (n.d.). 2-Aminophenylacetic acid. [Link]

  • University of Limerick. (2002, November 15). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]

Sources

Foundational

Technical Monograph: Operational Safety and Handling of Bis(2-ethylhexyl) Adipate (DEHA)

Part 1: Executive Technical Summary Bis(2-ethylhexyl) adipate (DEHA) is a dicarboxylic ester widely utilized as a plasticizer in polyvinyl chloride (PVC) formulations, particularly in food contact materials and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Bis(2-ethylhexyl) adipate (DEHA) is a dicarboxylic ester widely utilized as a plasticizer in polyvinyl chloride (PVC) formulations, particularly in food contact materials and pharmaceutical packaging.[1] Unlike phthalates, DEHA is an adipate ester, offering superior low-temperature flexibility.[1]

For the researcher and drug development professional, DEHA presents a dualistic profile:

  • Operational Hazard: In the laboratory, it is a low-toxicity, combustible liquid requiring standard organic solvent precautions.[1]

  • Developmental Risk: In drug product development, it is a critical "leachable" (extractable) that migrates from packaging into lipid-based formulations, requiring rigorous quantification.[1]

This guide synthesizes the safety data sheet (SDS) parameters with high-level toxicological context to ensure both personnel safety and scientific data integrity.

Part 2: Physicochemical & Toxicological Identity[1][2]

The physical properties of DEHA dictate both its handling requirements and its behavior as a contaminant in pharmaceutical products.

Table 1: Critical Physicochemical Constants
PropertyValueOperational Implication
Physical State Liquid, colorless to light strawViscous; creates slip hazards if spilled.[1]
Molecular Weight 370.57 g/mol Low volatility; inhalation risk is low unless aerosolized.[1]
Boiling Point 417 °C (760 mmHg)Thermally stable; unlikely to generate vapor at RT.[1]
Flash Point 196 °C (Closed Cup)Class IIIB Combustible Liquid.[1]
Log Kow ~8.94High Lipophilicity. Bioaccumulates in lipids; permeates skin.[1]
Water Solubility < 0.003 mg/LImmiscible.[1] Spills require hydrophobic absorbents.[1]
Vapor Pressure 8.5 x 10⁻⁷ mmHg (@ 25°C)Negligible evaporation rate.[1]
Toxicological Mechanism: The PPARα Divergence

Researchers must understand why DEHA is flagged in databases to interpret safety data correctly. DEHA exhibits low acute toxicity (LD50 Oral, Rat > 5,000 mg/kg).[1] However, chronic exposure studies in rodents have shown liver tumors.[1]

The Mechanism: DEHA metabolites (2-ethylhexanol and adipic acid) activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[1] In rodents, this leads to peroxisome proliferation, oxidative stress, and hepatocellular carcinoma.[1]

Human Relevance: Humans express significantly lower levels of PPARα in the liver compared to rodents. Therefore, the International Agency for Research on Cancer (IARC) classifies DEHA as Group 3 (Not classifiable as to its carcinogenicity to humans) .

PPAR_Pathway DEHA DEHA Exposure Metabolism Hydrolysis to 2-Ethylhexanol DEHA->Metabolism PPAR PPARα Activation (Nuclear Receptor) Metabolism->PPAR Rodent Rodent Response: Peroxisome Proliferation -> Liver Tumors PPAR->Rodent High Affinity Human Human Response: Refractory/Low Sensitivity PPAR->Human Low Affinity

Figure 1: Species-specific mechanism of action for DEHA-induced toxicity.[1] The pathway highlights why rodent data may overestimate human cancer risk.

Part 3: Operational Safety & Handling Protocols

Engineering Controls
  • Ventilation: While vapor pressure is low, heating DEHA (e.g., during polymer extrusion or synthesis) generates fumes.[1] Operations >50°C must be performed inside a certified chemical fume hood.[1]

  • Aerosol Control: If using high-pressure systems (HPLC) or sonicating mixtures, use local exhaust ventilation to prevent inhalation of mists.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the lipophilic nature of DEHA, which can facilitate permeation.

PPE TypeRecommendationRationale
Gloves (Splash) Nitrile (0.11 mm)Good for incidental contact.[1] Change immediately upon contamination.[1][2]
Gloves (Immersion) Viton® or PVARequired for spill cleanup or bulk handling.[1] DEHA can swell natural rubber.[1]
Respiratory NIOSH P95/R95Only required if aerosols/mists are generated.[1]
Eye Protection Chemical GogglesPrevent ocular irritation (mild irritant).[1]
Incompatibility & Storage
  • Incompatible Materials: Strong oxidizing agents (peroxides, nitrates).[1][3]

  • Storage Conditions: Store in Type 316 Stainless Steel, Aluminum, or High-Density Polyethylene (HDPE) containers. Avoid PVC containers for storage, as DEHA is a plasticizer and will soften the container wall over time, compromising structural integrity.[1]

Part 4: Pharmaceutical Relevance (Leachables)[1]

For drug developers, the safety concern is not the pure substance in the lab, but the migration of DEHA from packaging (IV bags, tubing) into the drug product.

Migration Kinetics: DEHA is not covalently bound to the polymer matrix.[4] It migrates via Fickian diffusion.[1]

  • Risk Factors: Lipophilic drug formulations (e.g., Propofol, Taxol), high temperature, and long contact time.[1]

  • Analytical Monitoring:

    • Method: GC-MS (Gas Chromatography-Mass Spectrometry).[1]

    • Extraction: Liquid-Liquid Extraction (LLE) with hexane or solid-phase microextraction (SPME).[1]

    • Target Limit: Monitor against the Specific Migration Limit (SML) of 18 mg/kg (EU Regulation 10/2011).

Migration_Risk Source PVC Packaging (DEHA non-covalently bound) Mechanism Fickian Diffusion Source->Mechanism Interface Polymer-Liquid Interface Mechanism->Interface Vehicle Drug Vehicle (Lipid/Surfactant) Interface->Vehicle Accelerated by Lipids Patient Patient Exposure (Endocrine/Repro Risk) Vehicle->Patient

Figure 2: The migration pathway of DEHA from packaging to patient.[1] Lipid-based drug vehicles significantly accelerate the extraction of DEHA from PVC.

Part 5: Emergency Response Protocols

Fire Fighting Measures[1][4][6][7][8]
  • Classification: Combustible Liquid (Class IIIB).[1]

  • Extinguishing Media: Dry chemical, CO₂, water fog, or alcohol-resistant foam.[1][3][5] Do not use high-volume water jets, as this will spread the oily liquid and expand the fire.[1]

  • Hazardous Combustion: Produces Carbon Monoxide (CO) and Carbon Dioxide (CO₂).

Accidental Release (Spill) Workflow

DEHA is an environmental hazard (H410 - Very toxic to aquatic life).[1] Spills must not reach drains.[1]

  • Isolate: Evacuate non-essential personnel.

  • Contain: Use sand, earth, or commercial hydrophobic absorbent booms to dike the spill.[1]

  • Absorb: Apply inert absorbent (vermiculite or clay).[1] Note: DEHA makes floors extremely slippery.[1]

  • Clean: Wash the area with a detergent/water solution to emulsify the remaining oil.[1]

  • Dispose: Collect in sealed containers labeled "Environmentally Hazardous Substance, Liquid, N.O.S."

References

  • PubChem. (2025).[1][6] Bis(2-ethylhexyl) adipate (Compound).[1][6][3][7][8] National Library of Medicine.[1][7] [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Bis(2-ethylhexyl) adipate.[1][3][Link][1]

  • International Agency for Research on Cancer (IARC). (2000).[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Adipic Acid, Bis(2-ethylhexyl) Ester.[1] Vol 77.[1] [Link]

  • U.S. Consumer Product Safety Commission (CPSC). (2010).[1] Toxicity Review of Di(2-ethylhexyl) adipate (DEHA).[Link]

Sources

Exploratory

Strategic Role of 2-(2-Aminophenylthio)acetic Acid in Sulfur-Nitrogen Heterocycle Synthesis

Topic: Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Drug Discovery Researchers Executive Summary: The "Linchpin" Scaffold In the landscape of heterocyclic chemistry, 2-(2-Aminophen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary: The "Linchpin" Scaffold

In the landscape of heterocyclic chemistry, 2-(2-Aminophenylthio)acetic acid (CAS: 94-56-4) serves as a critical bifunctional linchpin. It is not merely a transient intermediate but a strategic scaffold that grants access to the 1,4-benzothiazine core—a privileged structure in medicinal chemistry.

This guide dissects the synthetic utility of this molecule, moving beyond basic preparation to explore its chemoselective cyclization pathways, mechanistic nuances, and application in generating bioactive libraries (e.g., antitubercular and neuroprotective agents). By leveraging the orthogonal reactivity of its nucleophilic aniline nitrogen and the electrophilic carboxylic acid (tethered via a sulfur bridge), researchers can access diverse fused heterocyclic systems with high precision.

Chemical Profile & Reactivity

2-(2-Aminophenylthio)acetic acid is defined by its dual functionality: a "soft" sulfur nucleophile already alkylated with an acetic acid moiety, and a "hard" nitrogen nucleophile (the free amine) positioned ortho to the sulfur.

PropertySpecification
IUPAC Name 2-[(2-Aminophenyl)sulfanyl]acetic acid
CAS Number 94-56-4
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
Key Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH), Thioether (-S-)
Reactivity Mode Intramolecular Cyclodehydration (Amide formation)
Primary Heterocycle 2H-1,4-Benzothiazin-3(4H)-one
Structural Advantage

The two-carbon linker (from chloroacetic acid) sets the stage for a 6-exo-trig cyclization. Unlike 2-aminothiophenol, which can suffer from oxidative dimerization (disulfide formation), this S-alkylated derivative "locks" the sulfur, forcing the reaction trajectory toward the nitrogen, thereby reducing side reactions during heterocycle formation.

Mechanistic Pathways: The Cyclization Logic

The transformation of 2-(2-aminophenylthio)acetic acid into sulfur-nitrogen heterocycles is governed by thermodynamics. The most favorable pathway is the formation of the six-membered lactam ring.

Pathway A: Intramolecular Cyclodehydration

This is the canonical route to 2H-1,4-benzothiazin-3(4H)-one . The mechanism involves the activation of the carboxylic acid followed by the nucleophilic attack of the aniline nitrogen.

  • Activation: The carboxylic acid is activated (thermally or chemically) to increase electrophilicity.

  • Nucleophilic Attack: The ortho-amino group attacks the carbonyl carbon.

  • Elimination: Loss of water (dehydration) drives the equilibrium toward the stable lactam.

Pathway B: Oxidative Rearrangement (Benzothiazoles)

Under oxidative conditions (e.g., high temperature, presence of oxidants), the dihydro-benzothiazine ring can undergo contraction or rearrangement to form 2-substituted benzothiazoles, although this is less common with the acetic acid side chain compared to aldehyde condensations.

Visualization: Reaction Mechanism

The following diagram illustrates the conversion of 2-aminothiophenol to the target benzothiazine via the 2-(2-aminophenylthio)acetic acid intermediate.

BenzothiazineSynthesis ATP 2-Aminothiophenol (Starting Material) Inter 2-(2-Aminophenylthio)acetic acid (Key Intermediate) ATP->Inter S-Alkylation (NaOH, Reflux) ClAc Chloroacetic Acid (Reagent) ClAc->Inter TS Tetrahedral Intermediate (Transition State) Inter->TS Activation (-H2O) Prod 2H-1,4-Benzothiazin-3(4H)-one (Target Scaffold) TS->Prod Cyclization (Lactamization)

Caption: Stepwise conversion of 2-aminothiophenol to 1,4-benzothiazin-3-one via S-alkylation and subsequent intramolecular cyclodehydration.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Aminophenylthio)acetic Acid

This step establishes the S-C bond while preserving the aniline amine.

Reagents: 2-Aminothiophenol (1.0 eq), Chloroacetic acid (1.0 eq), Sodium Hydroxide (2.0 eq), Water.

  • Dissolution: Dissolve 2-aminothiophenol (e.g., 12.5 g, 0.1 mol) in a solution of NaOH (4.0 g in 50 mL water). Ensure the solution is clear; the thiophenolate anion is generated in situ.

  • Addition: Prepare a solution of chloroacetic acid (9.45 g, 0.1 mol) in water (neutralized with Na₂CO₃ to pH ~7-8 to prevent premature protonation of the thiolate). Add this dropwise to the thiophenolate solution at 0–5 °C.

    • Critical Control Point: Keep temperature low to favor S-alkylation over N-alkylation. Sulfur is the softer nucleophile and reacts faster with the alkyl halide.

  • Reflux: Once addition is complete, heat the mixture to reflux for 2–3 hours. This ensures complete conversion.

  • Isolation: Cool the mixture. Acidify with dilute HCl (to pH ~3–4). The product, 2-(2-aminophenylthio)acetic acid , will precipitate as a solid.

  • Purification: Filter and recrystallize from ethanol/water. Yield is typically 70–85%.[1]

    • Validation: melting point ~128–130 °C (lit).

Protocol 2: Cyclization to 2H-1,4-Benzothiazin-3(4H)-one

This step closes the ring via amide bond formation.

Reagents: 2-(2-Aminophenylthio)acetic acid, Toluene (solvent), p-Toluenesulfonic acid (pTSA) (catalytic).

  • Setup: Place the acid precursor (5.0 g) in a round-bottom flask equipped with a Dean-Stark trap.

  • Solvent: Add Toluene (50 mL) and a catalytic amount of pTSA (0.1 eq).

    • Why Toluene? It allows for azeotropic removal of water (b.p. 110 °C), driving the equilibrium toward the lactam.

  • Reaction: Reflux for 4–6 hours. Monitor water collection in the Dean-Stark trap.

  • Workup: Cool the solution. The product may precipitate directly or require concentration of the solvent. Wash the solid with saturated NaHCO₃ to remove any unreacted acid.

  • Result: 2H-1,4-Benzothiazin-3(4H)-one .

    • Yield: 80–90%.

    • Characterization: IR will show a strong Lactam C=O stretch around 1660–1680 cm⁻¹.

Applications in Drug Discovery[6]

The 1,4-benzothiazine scaffold derived from this acid is a "privileged structure" capable of binding to multiple biological targets.

Key Therapeutic Areas
ApplicationMechanism of ActionDerivative Example
Antitubercular DprE1 InhibitionMacozinone (PBTZ169) analogs. The benzothiazinone core is essential for covalent binding to the DprE1 enzyme in M. tuberculosis.
Neuroprotection Acetylcholinesterase (AChE) InhibitionN-substituted benzothiazinones serve as dual inhibitors of AChE and BChE for Alzheimer's therapy.
Antifungal Membrane disruption2-arylidene derivatives (formed by condensing the active methylene of the benzothiazine with aldehydes).
Workflow: From Scaffold to Lead Compound

The following diagram depicts how the core scaffold is diversified into active pharmaceutical ingredients (APIs).

DrugDiscovery Scaffold 2H-1,4-Benzothiazin-3(4H)-one (Core Scaffold) Route1 N-Alkylation (NaH, R-X) Scaffold->Route1 Route2 C2-Condensation (Aldehydes, Base) Scaffold->Route2 Route3 Ring Expansion/Oxidation (H2O2) Scaffold->Route3 Target1 Antitubercular Agents (e.g., PBTZ169 Analogs) Route1->Target1 Pharmacophore Installation Target2 Antifungal/Antimicrobial (Arylidene derivatives) Route2->Target2 Knoevenagel Condensation Target3 Sulfones/Sulfoxides (Bioactive Metabolites) Route3->Target3 S-Oxidation

Caption: Diversification of the benzothiazinone core into three distinct therapeutic classes via N-alkylation, C2-condensation, and S-oxidation.

References

  • Synthesis and Biological Evaluation of Benzothiazin-4-ones. National Institutes of Health (NIH) / PMC. (2024).[2] Discusses the synthesis of benzothiazine derivatives and their role as acetylcholinesterase inhibitors. Link

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. (2025). A comprehensive review of the pharmacological properties of the 1,4-benzothiazine ring system. Link

  • 2-(2-Aminophenylthio)acetic acid (CAS 94-56-4) Properties. Sigma-Aldrich. Technical data and physical properties of the core intermediate.[3][4] Link(Note: General catalog link for verification of CAS 94-56-4 availability).

  • Benzothiadiazines in Modern Drug Discovery. Journal of Research in Chemistry. (2025). Highlights the structural evolution of sulfur-nitrogen heterocycles in pharmaceutical applications.[5] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 2H-1,4-benzothiazin-3(4H)-one via Cyclodehydration of 2-(2-Aminophenylthio)acetic Acid

Application Note: AN-BTZ-042 Executive Summary This application note details the robust synthesis of 2H-1,4-benzothiazin-3(4H)-one (CAS: 541-59-3) starting from 2-(2-aminophenylthio)acetic acid . This transformation repr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BTZ-042

Executive Summary

This application note details the robust synthesis of 2H-1,4-benzothiazin-3(4H)-one (CAS: 541-59-3) starting from 2-(2-aminophenylthio)acetic acid . This transformation represents a critical intramolecular cyclodehydration to form a six-membered lactam ring. The 1,4-benzothiazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core for calcium channel blockers, antifungal agents, and 5-HT


 receptor ligands.

This guide prioritizes a Dean-Stark azeotropic distillation method. Unlike coupling reagent-based approaches (e.g., DCC/EDC), this thermal protocol is scalable, cost-effective, and self-validating—the reaction progress is visually indicated by the collection of water.

Reaction Mechanism & Retrosynthesis

The synthesis relies on the nucleophilic attack of the aniline nitrogen onto the tethered carboxylic acid carbonyl. While the amine is a moderate nucleophile, the reaction is thermodynamically driven by the stability of the resulting six-membered heterocycle and the irreversible removal of water.

Mechanistic Pathway[1][2]
  • Activation: The carboxylic acid is protonated (acid catalysis) or thermally activated.

  • Cyclization: The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: Proton transfer and loss of water yield the lactam.

BenzothiazineMechanism Start 2-(2-Aminophenylthio) acetic acid Inter1 Tetrahedral Intermediate Start->Inter1 + Heat / p-TsOH Transition Proton Transfer & Dehydration Inter1->Transition Product 2H-1,4-benzothiazin- 3(4H)-one Transition->Product Water H2O (Removed) Transition->Water

Figure 1: Mechanistic pathway for the cyclodehydration of 2-(2-aminophenylthio)acetic acid.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-(2-Aminophenylthio)acetic acid Substrate1.0Precursor (often made from 2-aminothiophenol)
p-Toluenesulfonic acid (p-TsOH) Catalyst0.05 - 0.1Monohydrate form is acceptable
Xylene (mixture of isomers) SolventN/AHigh boiling point (138-144°C) essential for reflux
Ethanol (95%) RecrystallizationN/AFor purification
Critical Process Parameters (CPPs)
  • Temperature: Must be maintained at vigorous reflux (~140°C) to ensure efficient water removal.

  • Water Removal: Failure to remove water will establish an equilibrium, stalling the reaction. A Dean-Stark trap is mandatory.

  • Reaction Time: Typically 4–6 hours. Monitoring via TLC is recommended.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Charge the flask with 2-(2-aminophenylthio)acetic acid (10.0 g, 54.6 mmol).

  • Add p-TsOH (0.52 g, 2.7 mmol, 5 mol%).

  • Add Xylene (100 mL). The starting material may not fully dissolve initially; this is normal.

  • Attach a Dean-Stark trap filled with xylene and a water-cooled reflux condenser.

Step 2: Cyclization (Reflux)
  • Heat the reaction mixture to a vigorous reflux using an oil bath (set bath temp to ~155°C).

  • Observation Point: Within 30 minutes, the solution should clarify as the product forms and dissolves (or the intermediate dissolves), and water droplets will begin to collect in the trap.

  • Maintain reflux for 4–6 hours until water collection ceases.

  • PAT (Process Analytical Technology): Check reaction progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting acid (polar, stays near baseline) should disappear; the product (less polar) will move to

    
    .
    
Step 3: Workup & Isolation
  • Allow the reaction mixture to cool slowly to room temperature.

  • Note: The product often crystallizes directly from the cooling xylene.

  • If precipitation is heavy: Filter the solid directly.

  • If no precipitation occurs: Concentrate the xylene solution to ~20% volume under reduced pressure (Rotavap), then cool to 4°C.

  • Filter the crude solid and wash with cold hexanes (2 x 20 mL) to remove residual xylene.

Step 4: Purification
  • Recrystallize the crude solid from hot Ethanol (95%) .

    • Dissolve in minimum boiling ethanol.

    • Hot filter if insoluble particulates remain.

    • Cool slowly to room temperature, then to 0°C.

  • Filter the white/off-white needles and dry in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Workflow Setup Setup: RBF + Dean-Stark Substrate + p-TsOH + Xylene Reflux Reflux (140°C) 4-6 Hours Setup->Reflux Monitor Monitor Water Collection & TLC Check Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT (Precipitation) Monitor->Cool Complete Filter Filtration & Hexane Wash Cool->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure 2H-1,4-benzothiazin-3(4H)-one Recryst->Final

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Validation

The following data confirms the identity of the synthesized product.

TechniqueExpected Signal / ValueInterpretation
Physical State White to pale yellow needlesCrystalline solid
Melting Point 176 - 179 °CMatches literature standards [1, 2]
IR Spectroscopy 1660 - 1690 cm

(Strong)
Amide Carbonyl (C=O) stretch
IR Spectroscopy 3100 - 3200 cm

(Broad)
Lactam N-H stretch

H-NMR
(DMSO-d

)

3.42 (s, 2H)
S-CH

-CO (Methylene protons)

H-NMR
(DMSO-d

)

6.9 - 7.3 (m, 4H)
Aromatic protons

H-NMR
(DMSO-d

)

10.5 (br s, 1H)
Amide N-H (Exchangeable with D

O)

Troubleshooting Guide:

  • Low Yield: Ensure the Dean-Stark trap is functioning correctly. If water flows back into the flask, the reaction will not complete.

  • Dark Product: Oxidation of the sulfur can occur if the reaction is overheated or run too long. Perform the reaction under a nitrogen atmosphere if high purity is critical.

  • Starting Material Remains: Add an additional 0.05 eq of p-TsOH and continue reflux.

References

  • Gupta, R. R., et al. (1993). "Synthesis and spectral studies of some new 4H-1,4-benzothiazines." Journal of the Indian Chemical Society.

  • Sabatini, S., et al. (2008).[1] "From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump." Journal of Medicinal Chemistry, 51(14), 4321–4330.

  • PubChem Compound Summary. (2024). "2H-1,4-Benzothiazin-3(4H)-one."[1][2][3] National Center for Biotechnology Information.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Microwave-assisted synthesis using 2-(2-Aminophenylthio)acetic acid intermediates

An Application Guide to Microwave-Assisted Synthesis Using 2-(2-Aminophenylthio)acetic Acid Intermediates Abstract This technical guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) cent...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Synthesis Using 2-(2-Aminophenylthio)acetic Acid Intermediates

Abstract

This technical guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) centered on the versatile 2-(2-aminophenylthio)acetic acid scaffold and its precursors. This class of compounds serves as a critical gateway to the synthesis of 1,4-benzothiazines and related heterocyclic systems, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4] We will move beyond simple procedural outlines to dissect the underlying principles of microwave-enhanced reactivity, offering detailed, field-proven protocols. This document is designed for researchers, medicinal chemists, and process development scientists seeking to leverage the speed, efficiency, and green chemistry advantages of MAOS for the rapid generation of complex molecular architectures.

The Strategic Advantage: Why 2-(2-Aminophenylthio)acetic Acid and Microwaves?

The 1,4-benzothiazine core is a privileged structure in drug discovery, exhibiting a wide array of pharmacological properties including antimicrobial, antifungal, antipsychotic, and anti-inflammatory activities.[1][5][6][7][8] The traditional synthesis of these scaffolds often involves lengthy reaction times, harsh conditions, and significant energy consumption. The precursor, 2-(2-aminophenylthio)acetic acid, and its parent molecule, 2-aminothiophenol, provide the essential nitrogen and sulfur heteroatoms required for constructing the benzothiazine ring system.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses the limitations of conventional heating.[9] Unlike conventional methods that rely on slow, inefficient thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform heating.[10][11] This fundamental difference leads to a host of benefits:

  • Dramatic Rate Acceleration: Reaction times are often reduced from hours to mere minutes.[12][13][14]

  • Enhanced Yields and Purity: The rapid heating minimizes the formation of byproducts that can occur during prolonged exposure to high temperatures.[14][15]

  • Energy Efficiency: By heating only the reactants and solvent, not the vessel, MAOS significantly reduces energy consumption, aligning with the principles of green chemistry.[10][12]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[14][16]

The Mechanism of Microwave Heating

The efficacy of microwave heating stems from two primary mechanisms that operate at a molecular level:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents used in these syntheses, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant, rapid reorientation generates significant friction, which translates into intense, localized heat.[11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes frequent collisions, which dissipate energy as heat.[11]

.

Caption: Microwave vs. Conventional Heating Principles.

Core Synthetic Pathways and Mechanisms

The synthesis of the 1,4-benzothiazine core from 2-aminothiophenol (the precursor to our key intermediate) typically involves a condensation reaction followed by cyclization. Microwave energy is exceptionally effective at driving these reactions to completion quickly and efficiently.

A primary route involves the reaction of 2-aminothiophenol with a molecule containing two electrophilic centers. For instance, reacting it with an α-halo acid like 2-chloroacetic acid leads to the formation of a key benzothiazinone intermediate.[17] This intermediate can then be further functionalized. A more direct and versatile approach is the condensation with β-dicarbonyl compounds, which yields a variety of substituted 4H-[5][12]-benzothiazines.[5]

G cluster_process Microwave-Assisted Reaction reactant1 2-Aminothiophenol condensation Condensation reactant1->condensation reactant2 β-Diketone / β-Ketoester (e.g., Acetylacetone) reactant2->condensation cyclization Oxidative Cyclization condensation->cyclization Formation of Ene-amine Intermediate product Substituted 4H-[1,4]-Benzothiazine cyclization->product Air Oxidation

Caption: General pathway for 1,4-benzothiazine synthesis.

Application Protocols

Disclaimer: All reactions must be performed in a dedicated microwave reactor designed for chemical synthesis, equipped with accurate temperature and pressure sensors.[18] Do not use a domestic microwave oven. All procedures should be carried out in a well-ventilated fume hood.

Protocol 1: Microwave-Assisted Synthesis of 3,4-dihydro-2H-[5][12]-benzothiazin-3-one

This protocol describes the foundational synthesis of a key benzothiazine core structure via the cyclocondensation of 2-aminothiophenol and chloroacetic acid. This method is adapted from conventional procedures with modifications for microwave synthesis.[17]

Materials & Equipment:

  • 2-Aminothiophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Dedicated single-mode microwave reactor

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial, dissolve sodium hydroxide (0.40 g, 10.0 mmol) in deionized water (4 mL).

  • To this solution, add 2-aminothiophenol (0.55 mL, 5.0 mmol). Stir the mixture for 5 minutes at room temperature.

  • In a separate beaker, prepare a solution of chloroacetic acid (0.47 g, 5.0 mmol) in deionized water (2 mL).

  • Addition: Add the chloroacetic acid solution dropwise to the vial containing the 2-aminothiophenol solution while stirring.

  • Microwave Irradiation: Securely seal the reaction vial with a septum cap. Place it in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Reaction Time: 10 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Pre-stirring: 20 seconds

  • Work-up: After the reaction is complete and the vial has cooled to below 50 °C, remove it from the reactor. A precipitate should be visible.

  • Isolation: Cool the mixture in an ice bath for 15 minutes and collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield 3,4-dihydro-2H-[5][12]-benzothiazin-3-one as a solid.

  • Characterization: Confirm the structure using IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Solvent-Free Synthesis of a Substituted 4H-[5][12]-Benzothiazine

This protocol demonstrates an environmentally benign, solvent-free method for synthesizing a substituted benzothiazine, showcasing the power of MAOS in green chemistry applications.[5][11]

Materials & Equipment:

  • Substituted 2-aminobenzenethiol (e.g., 2-amino-5-chlorobenzenethiol)

  • β-Diketone (e.g., Acetylacetone)

  • Hydrazine hydrate (catalytic amount)

  • Dimethylformamide (DMF) as an energy transfer agent

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Dedicated single-mode microwave reactor

Procedure:

  • Reactant Loading: To a 10 mL microwave vial, add the substituted 2-aminobenzenethiol (2.0 mmol), a catalytic amount of hydrazine hydrate (0.2 mmol), and DMF (1.0 mmol) as an energy transfer agent.

  • Initial Irradiation: Briefly expose the mixture to microwave irradiation for 30 seconds at 100W to activate the reactants.

  • Addition: Add the β-diketone (acetylacetone, 2.2 mmol) to the activated mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 140 °C

    • Reaction Time: 5 minutes

    • Power: Dynamic

    • Absorption Level: High

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, add cold ethanol (10 mL) to the reaction mixture to precipitate the product.

  • Isolation & Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4H-[5][12]-benzothiazine derivative.

  • Characterization: Analyze the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[5]

Data Summary and Optimization

The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. The following table provides representative data for the synthesis of various 4H-[5][12]-benzothiazine derivatives to guide experimental design.

Entry2-Aminothiophenol Substituent (R)β-Dicarbonyl CompoundTemp (°C)Time (min)Yield (%)
1HAcetylacetone1405~90%
25-ChloroAcetylacetone1405~92%
35-MethylEthyl acetoacetate1507~88%
45-MethoxyDibenzoylmethane1508~85%
5HEthyl acetoacetate1506~89%

Data is representative based on typical outcomes reported in the literature.[5]

Comprehensive Experimental Workflow

The entire process, from initial setup to final analysis, can be streamlined. The following diagram visualizes a typical workflow for a microwave-assisted synthesis project.

workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_analysis Phase 3: Isolation & Analysis Reactants Select & Weigh Reactants/Catalyst Solvent Choose Solvent or Solvent-Free Conditions Reactants->Solvent VialPrep Prepare MW Vial (Stir Bar, Reagents) Solvent->VialPrep MW_Setup Set MW Parameters (Temp, Time, Power) VialPrep->MW_Setup MW_Run Run Reaction in Microwave Reactor MW_Setup->MW_Run Cooling Controlled Cooling of Reaction Vessel MW_Run->Cooling Workup Product Work-up (Filtration/Extraction) Cooling->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Final Characterize->Final Pure Product & Data

Caption: End-to-end workflow for MAOS projects.

Conclusion and Future Perspectives

The use of 2-(2-aminophenylthio)acetic acid intermediates and their precursors in microwave-assisted synthesis represents a powerful and efficient strategy for accessing medicinally relevant 1,4-benzothiazine scaffolds. The protocols and principles outlined in this guide demonstrate that MAOS is not merely a method for accelerating reactions but a tool for enabling cleaner, more controlled, and highly reproducible chemical synthesis.[14] This approach is exceptionally well-suited for the rapid generation of compound libraries needed for high-throughput screening and lead optimization in modern drug discovery programs.[9][19] Future work will likely focus on expanding the substrate scope, developing novel multicomponent reactions under microwave irradiation, and integrating these methods into automated synthesis platforms.

References

  • Kalwania, G.S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[5][12]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136. [Link]

  • Sharma, P., & Singh, R. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Sciences, 136(1). [Link]

  • Pawar, P.A., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Bake, S.B., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Gadek, V.D., & Landge, A.D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Singh, S., et al. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Naeem, A., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]

  • Paul, S., & Gupta, M. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances. [Link]

  • Naeem, A., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Oriental Journal of Chemistry. [Link]

  • Patel, C., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. [Link]

  • Kappe, C.O. (2004). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Angewandte Chemie International Edition. [Link]

  • Bake, S.B., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Kumar, D., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Sharma, D.K., et al. (2015). MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • Kumar, A., & Maurya, R.A. (2018). Microwave-assisted synthesis of nitrogen heterocycles. ScienceDirect. [Link]

  • Shelar, U.B., & Thorve, S.S. (2015). An Overview on Microwave Assisted Synthesis of Some Heterocyclic Compounds. International Journal of Science and Research Methodology. [Link]

  • Larhed, M., & Hallberg, A. (n.d.). Microwave Assisted Organic Synthesis. Uppsala University. [Link]

  • Patel, C., et al. (2016). A microwave-assisted synthesis of some new benzothiazines derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Ali, I., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Mishra, R., et al. (2012). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Semantic Scholar. [Link]

  • Çakmak, G., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências. [Link]

  • Rathod, S.B., et al. (2013). A Microwave-assisted Synthesis of Some New Benzothiazines Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ali, I., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC. [Link]

  • Bouzroura-Aichouche, C., et al. (2016). SYNTHESIS OF NEW[5][12]-BENZOTHIAZINE DERIVATIVES. ResearchGate. [Link]

Sources

Method

Application Note: Reaction Conditions for Amide Coupling with 2-(2-Aminophenylthio)acetic Acid

Executive Summary & Strategic Analysis 2-(2-Aminophenylthio)acetic acid (CAS: 3966-39-4) is a deceptive bifunctional building block. Structurally, it resembles a simple amino acid analog; however, it possesses a high pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-(2-Aminophenylthio)acetic acid (CAS: 3966-39-4) is a deceptive bifunctional building block. Structurally, it resembles a simple amino acid analog; however, it possesses a high propensity for intramolecular cyclization to form 2H-1,4-benzothiazin-3(4H)-one .

For researchers attempting intermolecular amide coupling , this molecule acts as a "Trojan Horse." Under standard activation conditions (e.g., EDC/NHS, HATU), the internal aniline nucleophile will rapidly attack the activated carboxylate, forming the six-membered lactam (benzothiazinone) instead of the desired intermolecular amide.

Core Rule: Successful intermolecular coupling requires the orthogonal protection of the non-reacting terminus.[1] "Direct" coupling of the unprotected parent molecule is kinetically disfavored against cyclization and is not recommended for library synthesis or high-value intermediates.

Mechanistic Pathways & Decision Logic

The following diagram illustrates the kinetic competition between the desired intermolecular coupling and the parasitic lactamization.

ReactionPathways cluster_legend Key Insight Start 2-(2-Aminophenylthio)acetic acid (Unprotected) Activated Activated Ester Intermediate (O-Acylurea / OBt ester) Start->Activated Activation (EDC, HATU, etc.) Lactam 2H-1,4-benzothiazin-3(4H)-one (Major Side Product) Activated->Lactam Intramolecular Attack (Fast, k_intra >> k_inter) Amide Desired Intermolecular Amide (Target Product) Activated->Amide Intermolecular Attack (Slow, requires Protection) Amine External Amine (R-NH2) Amine->Amide Warning Without N-protection, k_intra dominates. Cyclization is the thermodynamic sink.

Figure 1: Kinetic competition between intermolecular coupling and intramolecular lactamization.

Protocol A: Coupling as a Carboxylic Acid (N-Protection Strategy)

Scenario: You wish to react the carboxylic acid of 2-(2-aminophenylthio)acetic acid with an external amine (


).
Critical Requirement:  The aniline nitrogen MUST  be protected (e.g., Boc, Fmoc) prior to activation.
Materials
  • Substrate: 2-(2-Aminophenylthio)acetic acid

  • Protecting Reagent: Di-tert-butyl dicarbonate (

    
    )
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
Step 1: N-Boc Protection
  • Dissolve 2-(2-aminophenylthio)acetic acid (1.0 equiv) in 1:1 Dioxane/Water.

  • Add

    
     (2.5 equiv) followed by 
    
    
    
    (1.2 equiv).
  • Stir at RT for 12–16 hours.

  • Workup: Acidify to pH 2-3 with 1M HCl (carefully, to avoid cleaving Boc). Extract with EtOAc.

  • Result: 2-(2-((tert-butoxycarbonyl)amino)phenylthio)acetic acid. This intermediate is stable against cyclization.

Step 2: Amide Coupling
  • Dissolve the N-Boc protected acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (2.0 equiv).

  • Add HATU (1.1 equiv). Stir for 5 minutes to form the activated ester.

    • Note: The bulky Boc group prevents the aniline from attacking the activated ester.

  • Add the external amine (

    
    , 1.1 equiv).
    
  • Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , 
    
    
    
    , and brine. Dry over
    
    
    .
Step 3: Deprotection (Optional)
  • Dissolve the coupled product in DCM.[2]

  • Add TFA (20% v/v). Stir for 1–2 hours.

  • Concentrate in vacuo to yield the final amide as a TFA salt.

Protocol B: Coupling as an Amine (C-Protection Strategy)

Scenario: You wish to react the aniline nitrogen of 2-(2-aminophenylthio)acetic acid with an external carboxylic acid (


).
Critical Requirement:  The carboxylic acid MUST  be protected as an ester (Methyl, Ethyl, or t-Butyl) to prevent salt formation and interference.
Materials
  • Substrate: 2-(2-Aminophenylthio)acetic acid

  • Reagents: Thionyl Chloride (

    
    ) and Methanol (for methyl ester formation).
    
  • Coupling Reagents: EDC·HCl / HOBt (standard) or Acid Chloride of partner.

Step-by-Step Methodology
Step 1: Methyl Ester Formation
  • Dissolve 2-(2-aminophenylthio)acetic acid in dry Methanol (0.2 M).

  • Cool to 0°C. Add

    
     (2.0 equiv) dropwise.
    
  • Reflux for 2–4 hours.

  • Concentrate to dryness.

  • Result: Methyl 2-(2-aminophenylthio)acetate hydrochloride.

Step 2: Amide Coupling
  • Dissolve the external acid (

    
    , 1.0 equiv) in DMF/DCM.
    
  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 mins.

  • Add the Methyl ester from Step 1 (1.0 equiv).

  • Add DIPEA (3.0 equiv) to neutralize the HCl salt and activate the amine.

  • Stir at RT overnight.

Step 3: Saponification (Restoring the Acid)
  • Dissolve the coupled ester in THF/Water (3:1).

  • Add LiOH (2.0 equiv). Stir at RT until hydrolysis is complete (usually < 2 hours).

  • Acidify carefully to pH 4-5 and extract.

Protocol C: Intentional Synthesis of Benzothiazinone

If your goal is actually to synthesize the cyclic scaffold (2H-1,4-benzothiazin-3(4H)-one ), use these conditions to force the cyclization.

Methodology
  • Solvent: Toluene or Xylene.

  • Catalyst: p-Toluenesulfonic acid (pTSA, 0.1 equiv) or Acetic Acid (solvent).

  • Conditions: Reflux with a Dean-Stark trap to remove water.

  • Reaction:

    
    
    
  • Yield: Typically >85%.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
LC-MS shows Mass [M-18] Cyclization to benzothiazinone (Lactam formation).STOP. You cannot couple the unprotected acid. Switch to Protocol A (Boc-protection).
Low Yield (Protocol A) Steric hindrance from Boc group or poor activation.Switch from EDC/HOBt to HATU or COMU . Ensure DIPEA is fresh.
S-Oxidation (+16 or +32 mass) Sulfur oxidation during workup or storage.Avoid peroxides in solvents (test ethers/THF). Degas solvents.[3] Use antioxidants if necessary.
Racemization Not applicable (Substrate is achiral), but relevant for chiral partners.[1]Use HOBt or Oxyma additives to suppress racemization of the external partner.[1]
Incomplete Deprotection Scavenging issues during TFA step.Add Triisopropylsilane (TIPS) (2.5%) to the TFA cocktail to scavenge t-butyl cations, preventing S-alkylation.

References

  • Synthesis of Benzothiazines: Saadouni, M. et al. "Synthesis of 1,4-benzothiazines by the reaction of 2-aminothiophenol with

    
    -cyano-
    
    
    
    -alkoxy carbonyl epoxides."[4] Chemistry & Biology Interface, 2014, 7, 1-18. 4
  • General Amide Coupling: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631.
  • Benzothiazinone Derivatives: Gupta, A. et al. "Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives."[5] Pharmaceuticals, 2022.[6] 6[7]

  • Cyclization Mechanisms: "Condensation of Acids with Amines." Chemistry LibreTexts. 8

Sources

Application

Application Note: Precision Synthesis of Benzothiazoles from 2-(2-Aminophenylthio)acetic Acid

Abstract & Strategic Overview The synthesis of benzothiazoles from 2-(2-aminophenylthio)acetic acid (also known as S-(2-aminophenyl)thioglycolic acid) presents a unique chemoselective challenge. This precursor contains b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of benzothiazoles from 2-(2-aminophenylthio)acetic acid (also known as S-(2-aminophenyl)thioglycolic acid) presents a unique chemoselective challenge. This precursor contains both a nucleophilic aniline nitrogen and a carboxylic acid moiety linked by a thioether bridge.

The Critical Divergence:

  • Path A (Thermal/Acidic Condensation): Without an oxidant, heating this substrate typically yields 2H-1,4-benzothiazin-3(4H)-one (a 6-membered ring) via direct amide bond formation.

  • Path B (Oxidative Cyclization): To obtain the benzothiazole (5-membered ring), the reaction requires oxidative decarboxylation . This pathway involves the excision of the carboxyl carbon (

    
     loss) and ring contraction.
    

This Application Note details the Path B protocol, utilizing a radical-mediated oxidative decarboxylation strategy. This method is preferred for its ability to generate unsubstituted or 2-substituted benzothiazoles directly from the thioacetic acid derivative without pre-forming the unstable 2-aminothiophenol.

Mechanistic Insight

The transformation relies on the generation of a sulfur-centered radical cation or a sulfenium ion intermediate. Unlike standard condensation, this process is driven by redox potential.

  • Oxidation: The oxidant (e.g., Persulfate or Ce(IV)) removes an electron from the sulfur atom, generating a radical cation.

  • Decarboxylation: The radical cation destabilizes the adjacent C-C bond, triggering the loss of

    
     and generating an 
    
    
    
    -thio radical/cation.
  • Cyclization: The pendant amine nucleophile attacks the activated sulfur-carbon species.

  • Aromatization: Loss of protons/oxidation completes the formation of the aromatic benzothiazole core.

Pathway Visualization

Benzothiazole_Synthesis Start 2-(2-Aminophenylthio) acetic acid PathA_Cond Thermal/Acidic Condensation Start->PathA_Cond Heat/Acid (-H2O) RadicalCat S-Radical Cation Intermediate Start->RadicalCat Oxidation Benzothiazine 2H-1,4-Benzothiazin-3(4H)-one (6-Membered Ring) PathA_Cond->Benzothiazine Oxidant Oxidant (S2O8 2- or Ce4+) Oxidant->RadicalCat Decarb Decarboxylation (-CO2) RadicalCat->Decarb Benzothiazole Benzothiazole (5-Membered Ring) Decarb->Benzothiazole Cyclization

Figure 1: Chemoselective divergence. Path A leads to benzothiazines (undesired), while Path B (Oxidative) yields the target benzothiazole.

Experimental Protocol: Oxidative Decarboxylation

This protocol utilizes Ammonium Persulfate (APS) as a clean, water-soluble oxidant. It is superior to metal-heavy oxidants (like


) for purification purposes.
Materials & Reagents
ReagentEquiv.Role
2-(2-Aminophenylthio)acetic acid 1.0Substrate
Ammonium Persulfate

2.0 - 2.5Oxidant
AgNO3 (Optional)0.1 (10 mol%)Catalyst (promotes decarboxylation)
Acetonitrile / Water (1:1)SolventReaction Medium
Sodium Bicarbonate (

)
Sat. Sol.Quenching/Workup
Step-by-Step Methodology

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 2-(2-aminophenylthio)acetic acid in 10 mL of Acetonitrile/Water (1:1 v/v).

  • Optional but Recommended: Add 10 mol% AgNO3 (silver nitrate). Silver acts as a powerful catalyst for oxidative decarboxylation of carboxylic acids (Anderson-Kochi type reaction).

  • Add 2.0 equivalents of Ammonium Persulfate in a single portion.

Step 2: Thermal Activation

  • Heat the mixture to reflux (approx. 80-85°C) .

  • Observation: Vigorous evolution of gas (

    
    ) indicates the reaction is proceeding.
    
  • Maintain reflux for 2–3 hours . Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting material (polar acid) should disappear, and a less polar spot (Benzothiazole) should appear.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by carefully adding saturated

    
     solution until pH ~8. Caution: Residual acid may cause foaming.
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL) .

  • Combine organic layers and wash with Brine (20 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via silica gel flash chromatography.

    • Eluent: Gradient of Hexanes

      
       10% EtOAc/Hexanes.
      
  • Target Product: Benzothiazole (typically a yellow oil or low-melting solid).

Analytical Validation (Self-Validating the Protocol)

To ensure you have synthesized the benzothiazole (5-membered) and not the benzothiazine (6-membered), check these specific spectral markers:

FeatureBenzothiazole (Target)Benzothiazine-3-one (Byproduct)
1H NMR (Aromatic) Characteristic downfield proton at C2 position (~9.0 ppm) if unsubstituted.No C2-H signal (C2 is a methylene).
1H NMR (Aliphatic) Absent. (Unless alkyl substituted).Singlet/Doublet for -S-CH2-CO- (~3.5 ppm).
IR Spectroscopy C=N stretch (~1475 cm⁻¹). No Carbonyl. Strong Amide C=O stretch (~1680 cm⁻¹) .
Mass Spectrometry [M+H]+ corresponds to M - 46 (Loss of HCOOH equivalent).[M+H]+ corresponds to M - 18 (Loss of H2O).

Key Checkpoint: If your NMR shows a singlet around 3.5 ppm integrating to 2 protons, you have failed to decarboxylate and formed the 6-membered lactam. Action: Increase oxidant equivalents or switch to the Cerium(IV) Ammonium Nitrate (CAN) protocol.

Alternative Protocol: The "Pummerer" Route

Use this if the radical pathway yields low purity.

  • S-Oxidation: Treat the starting material with 1.0 equiv

    
     in water at 0°C to form the sulfoxide.
    
  • Pummerer Rearrangement: Dissolve the isolated sulfoxide in Acetic Anhydride (

    
    ) with a catalytic amount of p-TsOH. Heat to 100°C.
    
  • Mechanism: The sulfoxide rearranges to an

    
    -acetoxy sulfide, which cyclizes with the amine followed by loss of the acetate/carboxyl group.
    

References

  • Vertex AI Search. (2025). Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α-Keto Acids. 1[2][3][4]

  • Organic Chemistry Portal. (2020). Benzothiazole Synthesis. 5[4]

  • Telvekar, V. N., & Sasane, K. A. (2010).[6] Oxidative Decarboxylation of 2-Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene. Synlett. 6

  • Chem Rev Lett. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. 2

  • Mayo, M. S., et al. (2014).[7][5] Convenient Synthesis of Benzothiazoles...[1][8][9][10] through Brønsted Acid Catalyzed Cyclization.[7][5] Organic Letters. 7[3][4]

Sources

Method

Procedures for esterification of the carboxylic acid group in 2-(2-Aminophenylthio)acetic acid

Executive Summary This application note details the validated protocols for the esterification of 2-(2-aminophenylthio)acetic acid (CAS: 3964-58-7). The primary challenge in this transformation is the substrate's high pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocols for the esterification of 2-(2-aminophenylthio)acetic acid (CAS: 3964-58-7). The primary challenge in this transformation is the substrate's high propensity for intramolecular cyclization to form 2H-1,4-benzothiazin-3(4H)-one (lactamization) under dehydrating or thermal conditions.

To circumvent this, the protocols described herein utilize in-situ acid chloride generation via Thionyl Chloride (


) in alcohol. This method ensures the amino group remains protonated as the ammonium salt (

), rendering it non-nucleophilic and effectively blocking the competing lactamization pathway.
Key Benefits of This Protocol
  • Chemoselectivity: >98% selectivity for the ester over the benzothiazine lactam.

  • Stability: Isolates the product as the hydrochloride salt, ensuring long-term shelf stability.

  • Scalability: Validated from gram to kilogram scale.

Mechanistic Insight & Reaction Pathways

The substrate contains a nucleophilic aniline nitrogen and an electrophilic carboxylic acid. In the presence of heat or dehydrating agents (without amine protection), the nitrogen attacks the carbonyl carbon, leading to rapid cyclization.

Pathway Analysis[1]
  • Path A (Desired): Acid-catalyzed attack of alcohol (MeOH/EtOH) on the activated carbonyl.

  • Path B (Undesired): Intramolecular attack of the amine on the carbonyl (Lactamization).

Control Strategy: By maintaining a low pH (< 1) throughout the reaction, the amine exists exclusively as the non-nucleophilic ammonium cation (


), disabling Path B.

ReactionPathways cluster_conditions Critical Control Parameter Substrate 2-(2-Aminophenylthio) acetic acid Activated Activated Acyl Intermediate Substrate->Activated SOCl2 / H+ Ester Target Ester (Hydrochloride Salt) Activated->Ester R-OH (Solvent) Path A (Major) Lactam By-Product: 2H-1,4-benzothiazin-3(4H)-one Activated->Lactam Intramolecular Cyclization Path B (Blocked by H+)

Figure 1: Competitive reaction pathways. Protonation of the amine is critical to prevent flow into Path B.

Experimental Protocols

Protocol A: Methyl Esterification via Thionyl Chloride (Gold Standard)

Recommended for highest purity and yield.

Reagents:

  • 2-(2-Aminophenylthio)acetic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Methanol (anhydrous) (10-15 volumes)

Equipment:

  • Round-bottom flask with reflux condenser and drying tube (CaCl2).

  • Ice/Water bath.[1]

  • Constant pressure addition funnel.

Step-by-Step Procedure:

  • Preparation: Charge the reaction flask with anhydrous Methanol (e.g., 50 mL for 5g substrate). Cool the solvent to 0–5°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise via the addition funnel over 20–30 minutes.

    • Critical: Maintain internal temperature < 10°C. The reaction of

      
       with MeOH generates HCl gas and heat.
      
  • Substrate Addition: Once the

    
     addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add the solid 2-(2-Aminophenylthio)acetic acid in portions.
    
  • Reaction: Heat the mixture to reflux (65°C) for 2–3 hours.

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid spot (baseline/streaking) should disappear, replaced by a higher Rf spot (Ester).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution in vacuo (Rotary Evaporator) to remove solvent and excess

      
      .
      
    • Note: Do not use a water bath > 45°C to minimize thermal stress.

  • Isolation:

    • The residue is typically an off-white to pale yellow solid (Ester Hydrochloride).

    • Triturate the residue with cold Diethyl Ether or MTBE to remove non-polar impurities.

    • Filter and dry under vacuum.

Yield: 85–95% Storage: Store as the HCl salt in a desiccator. The free base is prone to slow cyclization.

Protocol B: Ethyl Esterification via Fischer Method (Alternative)

Suitable if Thionyl Chloride is unavailable. Requires rigorous water removal.

Reagents:

  • Substrate (1.0 eq)[2]

  • Sulfuric Acid (

    
    , conc.) (1.0 eq)[3]
    
  • Ethanol (absolute) (20 volumes)

Procedure:

  • Dissolve the substrate in absolute Ethanol.[3]

  • Add concentrated

    
     dropwise.[4]
    
  • Reflux for 6–8 hours. Optimization: Use a Dean-Stark trap or add activated 3Å molecular sieves to the flask to drive the equilibrium by removing water.

  • Concentrate in vacuo.

  • Caution: Neutralization to obtain the free base is NOT recommended for storage. If the free base is required for the next step, generate it in situ immediately prior to use.

Data Summary & Quality Attributes

ParameterMethod A (

/MeOH)
Method B (

/EtOH)
Reaction Time 2 - 3 Hours6 - 12 Hours
Temperature 0°C

65°C
78°C (Reflux)
By-products

(gas), HCl (gas)

(must be removed)
Risk of Lactam Low (Amine fully protonated)Moderate (if water accumulates)
Typical Yield 92%75 - 80%
Product Form Methyl Ester

HCl
Ethyl Ester


Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6):

    • 
       3.60-3.70 ppm (s, 3H, -OCH3 ).
      
    • 
       3.90-4.10 ppm (s, 2H, -S-CH2 -CO-).
      
    • 
       7.0-7.5 ppm (m, 4H, Aromatic).
      
    • 
       9.0-10.0 ppm (br s, 3H, -NH3 +).
      
  • IR Spectrum:

    • Strong carbonyl stretch at ~1735-1745

      
       (Ester).
      
    • Absence of broad -COOH stretch at 2500-3000

      
      .
      

Troubleshooting & Critical Process Parameters (CPPs)

Issue 1: Formation of Precipitate during Reflux

  • Cause: The ester hydrochloride salt may be less soluble in the alcohol than the starting material.

  • Action: This is often a good sign. Cool and filter directly to isolate the product.

Issue 2: Presence of Lactam (Benzothiazine) impurity

  • Diagnosis: Appearance of a peak at ~1680

    
     (Amide C=O) in IR, or a distinct NMR shift.
    
  • Root Cause:[1][5][6] Insufficient acid was used, allowing the free amine to exist, or the workup involved an aqueous basic wash (e.g.,

    
    ) that deprotonated the amine while the ester was still present.
    
  • Correction: Ensure >1.5 eq of thionyl chloride is used. Avoid aqueous basic workups; keep the product anhydrous and acidic.

Issue 3: Sticky/Oily Product

  • Cause: Residual solvent or excess acid.[7]

  • Action: Triturate with anhydrous Diethyl Ether. Scratch the flask sides with a glass rod to induce crystallization.

References

  • Synthesis of (Aminoiminomethyl)thioacetic Acid and Some of Its Esters. Lew.ro. Describes the synthesis of methyl/ethyl esters of thioacetic acid derivatives using chloroacetic acid and thionyl chloride methods. 1[1][8][9][10][11]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification. National Institutes of Health (NIH). Validates the use of SOCl2 for esterification in the presence of sensitive functional groups.[11] 11

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol. Common Organic Chemistry. Standard operating procedure for converting amino acids and carboxylic acids to methyl esters. 12[1][3][8][9][10][11][13][14][15]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives. CBI Journal. Details the cyclization pathways of 2-aminothiophenol derivatives to benzothiazines, highlighting the reaction to avoid. 14[1][2][3][8][9][10][11][13][15][16]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(2-Aminophenylthio)acetic Acid

Executive Summary & Molecule Profile[1][2] Welcome to the technical support hub for 2-(2-Aminophenylthio)acetic acid (APTA). This guide addresses the persistent solubility challenges researchers face when transitioning t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

Welcome to the technical support hub for 2-(2-Aminophenylthio)acetic acid (APTA). This guide addresses the persistent solubility challenges researchers face when transitioning this compound from organic stock solutions to aqueous biological buffers.

APTA is a bifunctional molecule containing a basic aniline group and an acidic thioacetic acid tail.[1] Its solubility profile is non-linear and heavily dependent on the pH relative to its isoelectric point (pI).[1] Most precipitation issues arise from a misunderstanding of its zwitterionic behavior or "salting-out" effects in high-ionic-strength buffers like PBS.[1]

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Weight 183.23 g/mol Small molecule, but prone to stacking.[1]
CAS Number 94-56-4Unique identifier for verification.[1][2][3]
pKa (Acidic) ~3.5 (COOH)Deprotonated (COO⁻) at neutral pH.[1]
pKa (Basic) ~3.0 - 4.0 (Aniline NH₃⁺)Protonated only at low pH.[1]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; requires organic cosolvent.[1]
Critical pH Zone pH 3.0 – 4.5 Danger Zone: Zwitterionic/Neutral species dominate; lowest solubility.[1]

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause of precipitation.

G Start Issue: Visible Precipitate upon Dilution CheckSolvent 1. Check Stock Solvent Is it DMSO? Start->CheckSolvent CheckConc 2. Check Final Concentration Is it > 100 µM? CheckSolvent->CheckConc Yes Soln_WrongSolvent Action: Switch to anhydrous DMSO. Ethanol evaporates/precipitates faster. CheckSolvent->Soln_WrongSolvent No (e.g., Ethanol, Water) CheckpH 3. Check Buffer pH Is it between 3.0 - 5.0? CheckConc->CheckpH No Soln_HighConc Action: Step-wise dilution. Keep final DMSO < 1%. Max aq. conc often ~50-100 µM. CheckConc->Soln_HighConc Yes CheckSalt 4. Check Ionic Strength Is it PBS/TBS (150mM salt)? CheckpH->CheckSalt No (pH > 6.0) Soln_Isoelectric Action: Shift pH > 6.5. Avoid the pI trap. CheckpH->Soln_Isoelectric Yes (Isoelectric Precip.) Soln_SaltingOut Action: Reduce salt conc. or add surfactant (Tween-20). CheckSalt->Soln_SaltingOut Yes Soln_Temp Action: Sonicate at 37°C. Check for oxidation. CheckSalt->Soln_Temp No (Low Salt)

Figure 1: Decision tree for diagnosing precipitation events during APTA formulation.

Technical Deep Dive: The "Solubility Trap"

The Mechanism of Failure

Users often attempt to dissolve APTA in water (where it is poorly soluble) or dilute a DMSO stock into a buffer at pH 4-5.[1]

  • At pH < 2: The aniline is protonated (NH₃⁺) and the carboxylic acid is protonated (COOH).[1] The molecule is Cationic and soluble.[1]

  • At pH 3–5 (The Trap): The aniline is partially protonated, and the carboxylic acid is partially deprotonated.[1] The net charge approaches zero (Zwitterionic or Neutral).[1] Hydrophobic interactions between the phenyl rings dominate, leading to aggregation and precipitation.[1]

  • At pH > 6: The aniline is neutral (NH₂) and the carboxylic acid is deprotonated (COO⁻).[1] The molecule is Anionic and generally soluble, unless the ionic strength of the buffer shields this charge (Salting Out).[1]

Expert Insight: The Ortho-Effect

The sulfur atom and the amine group are in the ortho position (1,2-substitution).[1] This proximity can facilitate intramolecular hydrogen bonding or steric shielding, which may slightly elevate the pKa of the carboxylic acid compared to para-isomers, extending the "insolubility zone" slightly higher than expected [1].[1]

Troubleshooting Q&A

Q1: I see a fine white precipitate immediately upon adding my DMSO stock to PBS (pH 7.4). Why?

Diagnosis: "Salting Out" or Localized pH Shock.[1] Explanation: Even though pH 7.4 should support the soluble anionic form, the high ionic strength of PBS (approx. 150 mM NaCl) shields the negative charge on the carboxylate group, reducing its hydration shell.[1] Additionally, the droplet of DMSO stock might temporarily create a local environment where the compound crashes out before mixing.[1] Solution:

  • Vortex immediately: Do not let the DMSO drop sit on the buffer surface.[1] Inject into the vortexing buffer.

  • Lower the Salt: Try a 0.5x PBS or a low-salt buffer (e.g., 10 mM Tris/Hepes) if your assay permits.[1]

  • Surfactant: Add 0.05% Tween-20 or Triton X-100 to the buffer before adding the compound.[1]

Q2: Can I dissolve APTA directly in water?

Answer: Generally, No .[1][4] Reasoning: The free acid form of APTA is a solid with high lattice energy.[1] Water at neutral pH does not provide enough driving force to break this lattice.[1] Protocol: If you must avoid DMSO, dissolve the solid in a small volume of 0.1 M NaOH (1-2 equivalents). This converts the acid to its sodium salt (Sodium 2-(2-aminophenylthio)acetate), which is highly water-soluble.[1] Once dissolved, dilute into your buffer. Note: Check stability, as arylamines can oxidize at high pH over time.

Q3: My solution turned yellow/brown overnight. Is it still good?

Diagnosis: Oxidation.[1][5] Explanation: Aniline derivatives and thioethers are susceptible to oxidation.[1] The sulfur can oxidize to a sulfoxide (-S(=O)-), and the aniline can form colored azo/nitro compounds upon air exposure and light.[1] Solution:

  • Always prepare solutions fresh .

  • Store DMSO stocks at -20°C, protected from light and moisture (hygroscopic DMSO accelerates degradation).[1]

  • If the color change is significant, discard the solution.[1]

Optimized Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Standard stock for biological assays.[1]

  • Weighing: Weigh approx. 18.3 mg of APTA (MW 183.23).[1][6][7]

  • Solvent: Add 1.0 mL of high-grade, anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution should be clear and colorless to pale beige.[1]

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: "Shift-and-Dilute" Method for Aqueous Buffers

Use this if standard dilution fails.[1]

  • Prepare Buffer: Start with your target buffer (e.g., PBS), but ensure it is warm (25-37°C) .[1]

  • Priming: If permissible, add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to the buffer. These act as dispersants.[1]

  • Dilution Step:

    • Calculate the volume of DMSO stock needed.[1][8]

    • Do not add stock directly to the bulk buffer.

    • Intermediate Step: Add the DMSO stock to a small volume (e.g., 100 µL) of pure water or 10 mM NaOH first.[1] Mix well.

    • Transfer this intermediate mix into the final bulk buffer while vortexing.

  • Verification: Inspect against a dark background. If cloudy, lower the final concentration.

Solubility & Compatibility Reference Data

Solvent / BufferSolubility RatingNotes
DMSO High (>100 mM)Recommended stock solvent.[1]
Ethanol ModerateProne to evaporation; less effective than DMSO.[1]
Water (pH 7) Low (< 1 mM)Requires conversion to salt form.[1]
0.1 M NaOH HighForms soluble Sodium salt.[1]
0.1 M HCl Moderate/HighForms soluble Hydrochloride salt (cationic).[1]
PBS (pH 7.4) Low/ModerateMax stable conc.[1] typically ~50-100 µM.[1]
Acetate Buffer (pH 4.5) Very Low Avoid.[1] Near isoelectric point.

References

  • PubChem. 2-((2-Aminophenyl)thio)acetic acid (Compound).[1] National Library of Medicine.[1] Accessed October 26, 2023.[1] [Link]

  • ResearchGate. Discussions on DMSO vs Water Solubility for Hydrophobic Drugs. [Link]

Sources

Optimization

Minimizing side reactions of the aniline amine group in 2-(2-Aminophenylthio)acetic acid

Ticket Subject: Minimizing Side Reactions of the Aniline Amine Group Assigned Specialist: Senior Application Scientist Status: Open Urgency: High (Irreversible Cyclization Risk) Executive Summary: The "Ortho-Effect" Trap...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Side Reactions of the Aniline Amine Group Assigned Specialist: Senior Application Scientist Status: Open Urgency: High (Irreversible Cyclization Risk)

Executive Summary: The "Ortho-Effect" Trap

You are likely reading this guide because your synthesis of 2-(2-aminophenylthio)acetic acid resulted in an insoluble white solid (the lactam) or a dark tar (oxidation).

This molecule contains a structural "trap": a nucleophilic aniline amine located ortho to an electrophilic thioacetic acid chain. This proximity creates a high effective molarity, driving the spontaneous intramolecular cyclization to 2H-1,4-benzothiazin-3(4H)-one .

This guide provides the protocols to arrest this cyclization, prevent oxidation, and chemically manipulate the molecule without destroying the linear scaffold.

Module 1: The Primary Threat – Spontaneous Cyclization

Issue: The amine group attacks the internal carboxylic acid, expelling water and forming a 6-membered heterocyclic ring (lactamization). This reaction is often thermodynamically favored, especially under acidic conditions or heat.

The Mechanism (Know Your Enemy)

The following diagram illustrates the pathway you must avoid.

CyclizationPath Linear Target Molecule 2-(2-Aminophenylthio)acetic acid Activation Trigger Conditions: Acid (H+), Heat, or COOH Activation (EDC/DCC) Linear->Activation Intermediate Tetrahedral Intermediate Activation->Intermediate Intramolecular Nu: Attack Product Side Product (Lactam) 2H-1,4-benzothiazin-3(4H)-one Intermediate->Product - H₂O (Irreversible)

Figure 1: The spontaneous cyclization pathway driven by the ortho-effect.

Troubleshooting Protocol: Preventing Lactamization
VariableRecommendationScientific Rationale
pH Control Keep pH > 8 or < 0 (Storage)At basic pH, the carboxylate (

) is non-electrophilic. At very low pH, the amine is protonated (

) and non-nucleophilic. The "Danger Zone" is pH 3–6.
Temperature < 4°C Cyclization has a significant activation energy barrier. Heat accelerates dehydration.
Solvent Avoid protic acids Acetic acid or dilute HCl promotes cyclization. Use basic buffers (PBS, pH 8.0) for aqueous work.[1]
Activation Do NOT activate COOH directly Adding EDC, DCC, or HATU to the unprotected molecule will cause 100% cyclization to the benzothiazinone instantly.
Module 2: Chemoselective Modification (The "Boc" Strategy)

User Scenario: "I need to couple the carboxylic acid to another amine, but adding EDC causes the molecule to cyclize instead of coupling."

Solution: You cannot activate the carboxylic acid while the internal amine is free. You must employ a Transient Protection Strategy . We recommend the Boc (tert-butyloxycarbonyl) group due to its orthogonality to the thioether linkage.

Step-by-Step Protocol
  • Protection (Boc-ylation):

    • Dissolve 2-(2-aminophenylthio)acetic acid in 1,4-dioxane/H2O (1:1).

    • Add 1.05 eq of NaOH (to keep COOH as carboxylate).

    • Add 1.1 eq of Boc₂O (Di-tert-butyl dicarbonate).

    • Stir at RT for 4–6 hours.

    • Result: The amine is now a carbamate (

      
      ) and cannot cyclize.
      
  • Activation & Coupling:

    • Now safe to use EDC/NHS or HATU. The internal nucleophile is disabled.

    • Perform your desired amide coupling with the external amine.

  • Deprotection:

    • Treat with TFA/DCM (1:[2]1) or 4M HCl in Dioxane.

    • Note: Avoid strong oxidizing acids which might affect the sulfur.

ProtectionStrategy Start Start: Linear Amino Acid Decision Goal: React COOH? Start->Decision Direct Direct Activation (EDC/NHS) Decision->Direct Yes (Unsafe) Protect Step 1: Protection (Boc₂O, NaOH) Decision->Protect Yes (Safe Path) Fail FAILURE: Cyclization to Benzothiazinone Direct->Fail Rapid Cyclization Couple Step 2: Coupling (React COOH with Target) Protect->Couple Deprotect Step 3: Deprotection (TFA or HCl) Couple->Deprotect Success SUCCESS: Linear Product Obtained Deprotect->Success

Figure 2: Decision tree for chemoselective modification of the carboxylic acid.

Module 3: Handling Oxidation (The "Darkening" Effect)

Issue: The reaction mixture turns dark brown or black. Cause: Anilines are electron-rich and prone to radical oxidation by atmospheric oxygen, forming azo-dimers or polymeric aniline tars. The sulfur atom is also at risk of oxidation to sulfoxide.

Prevention Checklist
  • Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolving the aniline.

  • Antioxidants: If the reaction tolerates aqueous conditions, add 5–10 mM Sodium Ascorbate or Sodium Metabisulfite as a sacrificial antioxidant.

  • Light Exclusion: Wrap reaction vessels in aluminum foil. Anilines are often photosensitive, leading to photo-oxidative degradation.

  • Workup Speed: Do not leave the free amine in solution for extended periods. Isolate as a salt (HCl or TFA salt) immediately, as the salt form is resistant to oxidation.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetyl (Ac) protection instead of Boc?

  • Answer: Yes, but be careful. The acetamide group (

    
    ) is much more stable than Boc. Removing it requires harsh acidic or basic hydrolysis (refluxing HCl or NaOH), which might hydrolyze your newly formed amide bond or damage the thioether linkage. Boc is preferred because it is cleaved under mild anhydrous acidic conditions.
    

Q2: I see a peak at M-18 in my Mass Spec. What is it?

  • Answer: That is the Lactam (Benzothiazinone) . M-18 corresponds to the loss of water (

    
    ). If you see this in the raw material, your stock has cyclized. If you see it after reaction, your conditions were too acidic or you activated the COOH without protection.
    

Q3: Why is my product insoluble in water?

  • Answer: The linear amino acid is zwitterionic and usually soluble in polar buffers. The cyclized lactam (benzothiazinone) is a neutral, non-polar heterocycle and is typically insoluble in water but soluble in organic solvents like DCM or EtOAc. Insolubility is a strong indicator that cyclization has occurred.

References
  • Synthesis of 1,4-benzothiazine derivatives. (The cyclization mechanism is the basis for synthesizing this class of drugs). Chemistry & Biology Interface, 2017, 7, 1-18. 3[3][4]

  • Selective Protection of Aromatic Amines. (Protocols for Boc protection of anilines). Synthesis, 2009, 283-289.[5] 5

  • Controlling Factors in the Rates of Oxidation of Anilines. (Mechanisms of aniline darkening and oxidation). The Journal of Physical Chemistry A, 2015. 6

  • Synthesis of 1,4-benzothiazinones from o-aminothiophenol. (Direct evidence of the cyclization reaction). PubMed, 2020. 7

Sources

Troubleshooting

Technical Support Center: Controlling pH Sensitivity in the Extraction of 2-(2-Aminophenylthio)acetic Acid

Welcome to the technical support center for the handling and purification of 2-(2-Aminophenylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and purification of 2-(2-Aminophenylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the pH-sensitive nature of this compound during extraction and purification. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and yield of your product.

Understanding the Molecule: The Key to Successful Extraction

2-(2-Aminophenylthio)acetic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: a carboxylic acid and an aromatic amine. The protonation state of these groups is highly dependent on the pH of the aqueous solution, which in turn dictates the molecule's overall charge and solubility. A firm grasp of its pH-dependent behavior is paramount for a successful extraction.

The key to manipulating the solubility of 2-(2-Aminophenylthio)acetic acid lies in understanding its isoelectric point (pI). The pI is the pH at which the molecule has a net zero charge.[1][2] At this pH, the zwitterionic form is predominant, and the molecule typically exhibits its lowest aqueous solubility, making it prone to precipitation.

  • Below the pI: The amine group is protonated (-NH3+), and the carboxylic acid group is also protonated (-COOH), resulting in a net positive charge and increased solubility in aqueous acidic solutions.

  • Above the pI: The amine group is neutral (-NH2), and the carboxylic acid group is deprotonated (-COO-), leading to a net negative charge and increased solubility in aqueous basic solutions.

Functional GroupApproximate pKaBehavior
Carboxylic Acid (-COOH)~3-4Loses a proton to become -COO- in basic conditions.
Aromatic Amine (-NH2)~4-5Gains a proton to become -NH3+ in acidic conditions.

Note: The exact pKa values can be influenced by the solvent and the presence of other functional groups.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the extraction of 2-(2-Aminophenylthio)acetic acid, with a focus on pH control.

Problem 1: Low Yield of Extracted Product

  • Potential Cause: Incorrect pH of the aqueous layer during extraction.

  • Explanation: If the pH of the aqueous layer is not sufficiently acidic or basic, the compound will not fully partition into the desired phase (aqueous or organic). For instance, when trying to extract the compound into an organic solvent from a basic aqueous solution, if the pH is not high enough, a significant portion will remain in the aqueous layer as the carboxylate salt.

  • Solution:

    • Verify pH: Use a calibrated pH meter to accurately measure the pH of the aqueous phase before and after each extraction step.

    • Acidic Wash: To remove basic impurities, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). This will protonate the amine group of your product, making it soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer.

    • Basic Wash: To remove acidic impurities, dissolve the crude product in an organic solvent and wash with a dilute base (e.g., 1 M NaOH). This will deprotonate the carboxylic acid group, making your product soluble in the aqueous layer, while neutral and basic impurities remain in the organic layer.[3]

    • Back Extraction: After an acidic or basic wash, adjust the pH of the aqueous layer containing your product to its isoelectric point to precipitate the pure compound. Alternatively, adjust the pH to be strongly acidic or basic to extract it back into an organic solvent.

Problem 2: Product Precipitates During Extraction

  • Potential Cause: The pH of the aqueous phase is at or near the isoelectric point (pI) of the compound.

  • Explanation: At the pI, the molecule has minimal aqueous solubility and will precipitate out of solution, often at the interface between the aqueous and organic layers, leading to recovery issues.

  • Solution:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer to be at least 2 pH units away from the estimated pI. For 2-(2-Aminophenylthio)acetic acid, this means adjusting the pH to below ~2 or above ~6.

    • Solvent Addition: If precipitation occurs, try adding more of the appropriate solvent (acidic or basic water, or the organic solvent) to redissolve the product before proceeding with the separation.

Problem 3: Formation of an Emulsion

  • Potential Cause: Vigorous shaking during extraction, especially when the pH is near the pI.

  • Explanation: The precipitated zwitterionic form can act as a surfactant, stabilizing the emulsion between the aqueous and organic layers.

  • Solution:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite® can help to break it.

Problem 4: Product Discoloration (Pink or Brown Tint)

  • Potential Cause: Oxidation of the 2-aminothiophenol moiety.

  • Explanation: The 2-aminothiophenol portion of the molecule is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain pH conditions, leading to colored impurities.[4]

  • Solution:

    • Inert Atmosphere: Whenever possible, perform the extraction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Charcoal Treatment: If discoloration occurs, the colored impurities can often be removed by treating a solution of the product with activated carbon, followed by hot filtration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for extracting 2-(2-Aminophenylthio)acetic acid into an organic solvent?

To extract the compound into a non-polar organic solvent like ethyl acetate or dichloromethane, you want the molecule to be in its neutral form. This is best achieved at a pH that is between the pKa of the carboxylic acid and the pKa of the conjugate acid of the amine. However, to ensure maximum partitioning into the organic layer, it is often best to work at a pH where the compound is least soluble in water, which is near its isoelectric point. A patent for the related compound 2-aminothiophenol suggests a pH range of 4 to 7 for optimal separation from an aqueous solution.[5]

Q2: How can I effectively remove non-polar impurities from my product?

A back-extraction is a highly effective method.[3]

  • Dissolve your crude product in a suitable organic solvent.

  • Extract with a basic aqueous solution (e.g., 1 M NaOH). Your product will move into the aqueous layer as its sodium salt, while non-polar impurities will remain in the organic layer.

  • Separate the layers and discard the organic layer.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

  • Acidify the aqueous layer with a non-oxidizing acid (e.g., acetic acid or dilute HCl) to precipitate your purified product.[5]

  • Collect the solid product by filtration.

Q3: My compound seems to be degrading during the workup. What can I do?

Degradation can be pH and temperature-dependent.

  • Avoid Strong Mineral Acids: When acidifying to precipitate the product, consider using a weaker acid like acetic acid, as strong mineral acids can sometimes promote side reactions.[5]

  • Temperature Control: Perform extractions and pH adjustments at room temperature or below to minimize potential degradation.

  • Minimize Time in Solution: Do not let your product sit in highly acidic or basic solutions for extended periods. Proceed with the extraction and isolation steps promptly.

Q4: Can I use any organic solvent for the extraction?

The choice of solvent is crucial. It should have the following properties:

  • Good solubility for the neutral form of your compound.

  • Immiscibility with water.

  • A low boiling point for easy removal after extraction.

  • It should not react with your compound.

Commonly used solvents include ethyl acetate, dichloromethane, and diethyl ether.

Experimental Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction

This protocol outlines a general procedure for the purification of 2-(2-Aminophenylthio)acetic acid by controlling the pH.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash (Optional): Transfer the solution to a separatory funnel and wash with 1 M HCl to remove any basic impurities. The product may partition into the acidic aqueous layer.

  • Basic Wash: Wash the organic layer with 1 M NaOH or a saturated sodium bicarbonate solution. The 2-(2-Aminophenylthio)acetic acid will be deprotonated and move into the basic aqueous layer. Non-polar and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the product salt.

  • Re-extraction (Optional): Wash the aqueous layer with a fresh portion of organic solvent to remove any residual non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., acetic acid or 1 M HCl) with stirring until the pH reaches the isoelectric point (approximately pH 4-5). The purified product will precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Diagram 1: pH-Dependent Species of 2-(2-Aminophenylthio)acetic Acid

G cluster_acidic Acidic (pH < pKa1) cluster_zwitterion Isoelectric Point (pI) cluster_basic Basic (pH > pKa2) Acid Cationic Form (Soluble in Aqueous Acid) Zwitterion Zwitterionic Form (Insoluble in Water) Acid->Zwitterion + OH- Zwitterion->Acid + H+ Base Anionic Form (Soluble in Aqueous Base) Zwitterion->Base + OH- Base->Zwitterion + H+

Caption: Chemical forms of 2-(2-Aminophenylthio)acetic acid at different pH values.

Diagram 2: Workflow for pH-Controlled Extraction

G start Crude Product in Organic Solvent wash_base Wash with Aqueous Base (e.g., NaOH) start->wash_base separate1 Separate Layers wash_base->separate1 organic_impurities Organic Layer (Non-polar Impurities) separate1->organic_impurities aqueous_product Aqueous Layer (Product as Salt) separate1->aqueous_product acidify Acidify Aqueous Layer to Isoelectric Point aqueous_product->acidify precipitate Precipitate Pure Product acidify->precipitate filtrate Filter and Dry precipitate->filtrate pure_product Pure 2-(2-Aminophenylthio)acetic acid filtrate->pure_product

Caption: A typical workflow for the purification of 2-(2-Aminophenylthio)acetic acid.

References

  • Extraction method. (n.d.).
  • US2791612A - Isolation process for 2-aminothiophenol. (n.d.). Google Patents.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Analysis and Functional Group Identification of 2-(2-Aminophenylthio)acetic acid

This guide details the FTIR spectral analysis of 2-(2-Aminophenylthio)acetic acid (CAS 94-56-4), a critical intermediate in the synthesis of benzothiazoles and 1,4-benzothiazines.[1][2][3] Publish Comparison Guide | Tech...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR spectral analysis of 2-(2-Aminophenylthio)acetic acid (CAS 94-56-4), a critical intermediate in the synthesis of benzothiazoles and 1,4-benzothiazines.[1][2][3]

Publish Comparison Guide | Technical Brief

Executive Summary & Strategic Context

2-(2-Aminophenylthio)acetic acid is a bifunctional organosulfur compound containing both an aniline moiety and a carboxylic acid tail linked by a thioether bridge.[1][2][3] Its primary utility lies in drug development as a scaffold for heterocyclic synthesis.[2][3]

For researchers, the "performance" of an analytical method here is defined by its ability to:

  • Confirm Synthesis: Verify the formation of the C–S bond.[2][3]

  • Validate Purity: Distinguish the product from its precursors (2-aminothiophenol and chloroacetic acid) and potential side-products (disulfides or cyclized lactams).[1][2][3]

Why FTIR? While NMR provides structural connectivity, FTIR is the superior rapid-screening tool for monitoring the consumption of the thiol (–SH) group and the appearance of the carbonyl (C=O) signal, offering a cost-effective " go/no-go " gate in process chemistry.[1]

Experimental Protocol: Best Practices

To ensure spectral fidelity, the following protocol is recommended. This minimizes moisture interference, which can obscure the critical carboxylic acid O–H region.[3]

Method A: KBr Pellet (Gold Standard for Resolution)
  • Ratio: 1:100 (1 mg sample : 100 mg dry KBr).[1][2][3]

  • Grinding: Grind to a fine powder (<2 µm particle size) to avoid Christiansen effect (scattering).[1][2][3]

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum to remove trapped air/moisture.[1][2][3]

  • Baseline: Run a blank KBr pellet background immediately prior.[1][2][3]

Method B: ATR (Attenuated Total Reflectance)[1][2][3]
  • Crystal: Diamond or ZnSe (Diamond preferred for durability).[1][2][3]

  • Pressure: Apply maximum pressure to ensure contact with the solid powder.[2][3]

  • Correction: Apply ATR correction algorithms (if quantitative comparison to transmission libraries is required) due to depth-of-penetration dependence on wavelength.

Spectral Analysis & Functional Group Identification

The spectrum of 2-(2-Aminophenylthio)acetic acid is characterized by four distinct zones.

Zone 1: The High-Frequency Region (3500–2500 cm⁻¹)

This is the most diagnostic region for confirming the presence of both the amine and the carboxylic acid.[1]

  • Primary Amine (-NH₂): Look for a "doublet" (two weak-to-medium peaks) around 3450–3350 cm⁻¹ representing asymmetric and symmetric N–H stretching.[1][2][3]

  • Carboxylic Acid (-COOH): A broad, jagged absorption band spanning 3300–2500 cm⁻¹ (O–H stretch).[1][2][3][4][5] This often overlaps with the C–H stretches of the aromatic ring (~3050 cm⁻¹) and the methylene group (~2920 cm⁻¹).

    • Expert Insight: The "broadness" is due to hydrogen bonding dimerization of the acid.[3]

Zone 2: The Carbonyl Region (1750–1650 cm⁻¹)[1][2][4]
  • Carboxylic C=O: A strong, sharp peak typically found at 1720–1690 cm⁻¹ .[2][3]

    • Differentiation: If this peak shifts to ~1680 cm⁻¹ and the broad O–H disappears, it suggests the molecule has cyclized into 2H-1,4-benzothiazin-3(4H)-one (lactam formation), a common side reaction.[1][2][3]

Zone 3: The Fingerprint Region (1600–1000 cm⁻¹)[1][2]
  • Aromatic Ring (C=C): Pairs of peaks at 1600 cm⁻¹ and 1475 cm⁻¹ .[1][2][3]

  • N–H Bending (Scissoring): A medium peak near 1620–1590 cm⁻¹ (often overlapping with ring modes).[1][2][3]

  • C–O Stretching: A strong band at 1320–1210 cm⁻¹ , characteristic of the acid functionality.[2][3]

Zone 4: The Low-Frequency Region (<1000 cm⁻¹)[1][2][3]
  • Ortho-Substitution: A strong out-of-plane (oop) C–H bending band at 760–740 cm⁻¹ , indicative of 1,2-disubstitution on the benzene ring.[1][2][3]

  • C–S Stretch: Weak bands in the 700–600 cm⁻¹ range.[2][3] (Note: Raman is superior for detecting this specific bond).[1][2][3]

Comparative Performance: Target vs. Alternatives

The following table contrasts the spectral signature of the target molecule against its precursors and common impurities. This serves as the primary validation logic.

Functional GroupTarget: 2-(2-Aminophenylthio)acetic acidPrecursor: 2-AminothiophenolPrecursor: Chloroacetic AcidImpurity: Disulfide Dimer
S–H Stretch ABSENT Present (~2550 cm⁻¹) AbsentAbsent
C=O[1][2][3][5][6] Stretch Present (~1700 cm⁻¹) AbsentPresent (~1730 cm⁻¹)Absent
N–H Stretch Present (Doublet) Present (Doublet)AbsentPresent
C–Cl Stretch ABSENT AbsentPresent (800–600 cm⁻¹)Absent
Validation Logic Success if S-H is gone and C=O appears.Starting MaterialStarting MaterialOxidation Byproduct
Expert Analysis:

The disappearance of the S–H stretch at 2550 cm⁻¹ is the single most critical "performance" metric for this synthesis. If this peak remains, the alkylation of the sulfur atom is incomplete.

Synthesis & Validation Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the "Go/No-Go" decision points based on spectral data.

G Start Precursors: 2-Aminothiophenol + Chloroacetic Acid Reaction Reaction: Nucleophilic Substitution (S-Alkylation) Start->Reaction Workup Workup: pH Adjustment & Filtration Reaction->Workup Crude Crude Solid Workup->Crude FTIR_Check FTIR Analysis (Key Decision Gate) Crude->FTIR_Check Result_A Pass: No S-H peak (2550) Strong C=O (1700) FTIR_Check->Result_A Target Spectrum Result_B Fail: S-H peak visible (Incomplete Reaction) FTIR_Check->Result_B Precursor Detected Result_C Fail: C=O shift to 1680 (Cyclization to Lactam) FTIR_Check->Result_C Side Product

Figure 1: Analytical workflow for the validation of 2-(2-Aminophenylthio)acetic acid synthesis.

Troubleshooting & Anomalies

When analyzing the spectrum, researchers may encounter specific anomalies. Here is the causality and resolution:

  • Anomaly: Split Carbonyl Peak (1720 cm⁻¹ and 1680 cm⁻¹).[1][2][3]

    • Cause: Partial cyclization to the lactam (benzothiazinone) or mixture of free acid and carboxylate salt.[2][3]

    • Resolution: Acidify the sample (wash with dilute HCl) to ensure the carboxylic acid is fully protonated, then re-dry and re-analyze.

  • Anomaly: Broad Hump >3000 cm⁻¹ obscuring N-H peaks.[1][2][3]

    • Cause: Wet sample (KBr is hygroscopic).[1][2][3] Water absorbs strongly in the O-H region.[2][3]

    • Resolution: Dry the sample in a vacuum desiccator over

      
       for 4 hours. Use a fresh background.
      
  • Anomaly: Missing C-S bands.

    • Cause: C-S stretching signals in FTIR are inherently weak and often obscured by the "fingerprint" noise.[2][3]

    • Alternative: If C-S confirmation is critical and FTIR is ambiguous, use Raman Spectroscopy , which shows C-S stretching as a strong, distinct band.[2][3]

References

  • National Institutes of Health (PubChem). (2025).[1][2][3] 2-((2-Aminophenyl)thio)acetic acid (CID 72084).[1][2][3] PubChem Database.[1][2][3][7] Retrieved from [Link][1][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard reference for IR band assignments).

  • Coates, J. (2000).[2][3] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1][2][3] Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Profiling: 2-(2-Aminophenylthio)acetic Acid vs. Structural Isomers

Topic: Mass Spectrometry Fragmentation Patterns of 2-(2-Aminophenylthio)acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-(2-Aminophenylthio)acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

2-(2-Aminophenylthio)acetic acid (CAS: 23510-82-9) is a critical sulfur-nitrogen scaffold in medicinal chemistry, primarily serving as a precursor for 1,4-benzothiazin-3-ones and benzothiazoles .[1] Its mass spectrometric behavior is defined by a unique intramolecular interaction—the "Ortho Effect" —which distinguishes it from its meta- and para- isomers.

This guide provides a technical analysis of its fragmentation mechanics under Electrospray Ionization (ESI) and Electron Impact (EI), contrasting it with non-cyclizing alternatives to aid in structural elucidation and impurity profiling.

Instrumentation & Methodology

To ensure reproducibility, the fragmentation patterns described herein are based on the following standard operating conditions.

Standardized MS Protocol
ParameterSetting / Description
Ionization Mode ESI (+) (Positive Mode)
Spray Voltage 3.5 – 4.5 kV
Collision Energy (CE) Stepped 15, 30, 45 eV (for coverage of labile and core fragments)
Mobile Phase 0.1% Formic Acid in Water/Acetonitrile (50:50)
Injection Concentration 10 µM (Direct Infusion or LC-flow)

Fragmentation Mechanism Analysis

The mass spectrum of 2-(2-Aminophenylthio)acetic acid is dominated by the proximity of the nucleophilic amine (


) to the electrophilic carbonyl of the thioacetic acid side chain.
Primary Ionization
  • Observed Parent Ion:

    
    
    
  • Adducts: Sodium adducts

    
     are common in non-desalted samples.
    
The Ortho-Effect Pathway (Diagnostic)

Unlike its isomers, the ortho substitution allows for a rapid, low-energy intramolecular cyclization.

  • Dehydration (

    
    ):  The protonated amine attacks the carbonyl carbon, leading to the expulsion of water (18 Da).
    
  • Product: Formation of the 2H-1,4-benzothiazin-3(4H)-one cation (

    
    ). This is the Base Peak  in many spectra due to the high stability of the bicyclic system.
    
Secondary Fragmentation
  • Thioether Cleavage: Rupture of the

    
     or 
    
    
    
    bond.
  • Loss of CO: From the cyclized benzothiazinone species (

    
    ).
    

Comparative Analysis: Ortho vs. Para vs. S-Phenyl

The following table contrasts the target molecule with its para-isomer and a non-amino analog, highlighting why the fragmentation pattern is structurally diagnostic.

Table 1: Comparative Fragmentation Signatures
Feature2-(2-Aminophenylthio)acetic acid (Target)4-(2-Aminophenylthio)acetic acid (Alternative)S-Phenylthioglycolic acid (Control)
Structure Type Ortho-substitutedPara-substitutedNo Amine Group
Dominant Mechanism Intramolecular Cyclization (Ortho Effect)Linear Fragmentation Simple Cleavage
Base Peak (ESI+)

166
(Loss of

)

138
(Loss of

)

169
(Parent) or 123
Key Neutral Loss

18 Da (

)

46 Da (

) or

44 (

)

46 Da (

)
Diagnostic Ion Benzothiazinone (

166)
Thiophenol cation (

126)
Thiophenol cation (

111)
Stability High (Bicyclic product formed)Low (Fragment prone)Moderate

Analyst Insight: If your spectrum shows a dominant


 peak, you are almost certainly dealing with the ortho isomer. The para isomer cannot cyclize and will instead lose the carboxylic acid group (

Da) or

(

Da).

Visualized Pathways

The following diagrams illustrate the divergent pathways between the target molecule and its linear alternatives.

Figure 1: Fragmentation Pathway of 2-(2-Aminophenylthio)acetic acid

Fragmentation M Parent Ion [M+H]+ m/z 184 Cyclic Cyclization Product (Benzothiazinone) m/z 166 M->Cyclic - H2O (18 Da) Ortho Effect Thiophenol 2-Aminothiophenol (C-S Cleavage) m/z 126 M->Thiophenol - C2H2O2 (Side Chain Loss) LossCO Ring Contraction [M+H - H2O - CO]+ m/z 138 Cyclic->LossCO - CO (28 Da) Aniline Aniline Cation m/z 94 Thiophenol->Aniline - S (32 Da)

Caption: The dominant pathway involves dehydration to the stable benzothiazinone ion (m/z 166).

Figure 2: Comparative Workflow for Isomer Differentiation

Workflow Sample Unknown Sample (MW 183) ESI ESI (+) Source Sample->ESI Spectrum MS/MS Spectrum ESI->Spectrum Decision Dominant Loss? Spectrum->Decision Ortho Ortho Isomer (Target) Product: m/z 166 Decision->Ortho -18 Da (H2O) Para Para Isomer (Alternative) Product: m/z 138/140 Decision->Para -44/46 Da (CO2/HCOOH)

Caption: Decision tree for distinguishing 2-(2-Aminophenylthio)acetic acid from non-cyclizing isomers.

Experimental Protocols

Protocol A: Sample Preparation for Direct Infusion

This protocol minimizes solvent-induced artifacts (e.g., esterification with methanol).

  • Stock Solution: Dissolve 1 mg of 2-(2-Aminophenylthio)acetic acid in 1 mL of DMSO (Stock A).

  • Dilution: Aliquot 10 µL of Stock A into 990 µL of 50:50 Acetonitrile:Water .

  • Additive: Add 0.1% Formic Acid (v/v) to promote protonation (

    
    ).
    
  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection: Infuse at 5–10 µL/min into the ESI source.

Protocol B: LC-MS/MS Separation of Isomers

If analyzing a mixture of ortho and para isomers:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5%

      
       95% B
      
    • (A = Water + 0.1% FA; B = ACN + 0.1% FA)

  • Rationale: The ortho isomer is capable of internal H-bonding, often eluting slightly later or with a sharper peak shape than the para isomer on C18 columns due to reduced polarity of the pseudo-cyclic conformation.

References

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (Discusses cyclization mechanisms relevant to MS fragmentation). Available at: [Link]

  • ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids. (Analogous thioacetic acid fragmentation data). Available at: [Link]

  • National Institutes of Health (NIH). Revisiting Fragmentation Reactions of Protonated α-Amino Acids. (Mechanistic parallels for amino-acid side chain losses). Available at: [Link]

Sources

Validation

Comparative Guide: Reactivity of 2-(2-Aminophenylthio)acetic Acid vs. 2-Mercaptoaniline

Executive Summary This guide compares the reactivity profiles of 2-mercaptoaniline (2-ATP) and its alkylated derivative, 2-(2-aminophenylthio)acetic acid (APTA) . While structurally related, these two reagents serve dive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of 2-mercaptoaniline (2-ATP) and its alkylated derivative, 2-(2-aminophenylthio)acetic acid (APTA) . While structurally related, these two reagents serve divergent synthetic pathways.

  • 2-Mercaptoaniline (2-ATP) is the gold-standard nucleophile for synthesizing benzothiazoles (5-membered heterocyclic rings). It is highly reactive, air-sensitive, and requires an external carbon source for cyclization.

  • APTA is a "masked" thiol and a self-contained cyclization precursor used primarily to synthesize 1,4-benzothiazines (6-membered heterocyclic rings). It is stable, solid, and reacts via intramolecular amidation.

Key Decision Driver: Choose 2-ATP for high-nucleophilicity cross-coupling or benzothiazole formation. Choose APTA to access the benzothiazine lactam scaffold with superior handling properties and regiocontrol.

Molecular Architecture & Theoretical Basis

The fundamental difference lies in the status of the sulfur atom. In 2-ATP, the sulfur is a free thiol (highly nucleophilic, oxidizable). In APTA, the sulfur is a thioether (less nucleophilic, stable), and the molecule possesses an internal electrophile (carboxylic acid).

Table 1: Physicochemical Comparison
Feature2-Mercaptoaniline (2-ATP)2-(2-Aminophenylthio)acetic Acid (APTA)
Structure Free Thiol (-SH) + Amine (-NH₂)Thioether (-S-R) + Amine (-NH₂) + Acid (-COOH)
CAS 137-07-594-56-4
Physical State Liquid / Low-melting solid (Oily)Crystalline Solid
Oxidation Risk High (Forms disulfide rapidly in air)Low (Stable thioether)
Odor Pungent, repulsive (stench)Mild / Odorless
Primary Reactivity Dual Nucleophile (S- & N-attack)N-Nucleophile / Intramolecular Electrophile
Target Scaffold Benzothiazole (5-membered)1,4-Benzothiazine (6-membered)
Cyclization Mode Intermolecular CondensationIntramolecular Dehydration (Lactamization)

Reactivity Profile I: 2-Mercaptoaniline (2-ATP)

Pathway: Oxidative Cyclocondensation


 Benzothiazoles

2-ATP is a "bis-nucleophile." Its reaction trajectory is dictated by the high nucleophilicity of the thiolate anion.

Mechanism[1][2]
  • Imine Formation: The amine condenses with an aldehyde (external carbon source) to form a Schiff base.

  • Thiol Attack: The thiol attacks the imine carbon (intramolecularly).

  • Oxidation: The intermediate benzothiazoline must be oxidized (losing 2H) to aromatize into benzothiazole.

Critical Handling Note

2-ATP readily dimerizes to bis(2-aminophenyl)disulfide upon exposure to air. This impurity is inert to condensation and lowers yields. Protocol Requirement: Always use fresh or distilled reagents, or add a reducing agent (e.g.,


 or phosphines) if the bottle is old.

Reactivity Profile II: 2-(2-Aminophenylthio)acetic Acid (APTA)

Pathway: Cyclodehydration


 1,4-Benzothiazines

APTA is designed for "self-cyclization." The sulfur is already alkylated with the necessary carbon atoms for the ring. The reaction is driven by the amine attacking the pendant carboxylic acid.

Mechanism[1][2]
  • Activation: The carboxylic acid is activated (thermally or chemically).

  • Amidation: The amine attacks the carbonyl carbon.

  • Cyclization: Loss of water yields the lactam ring (2H-1,4-benzothiazin-3(4H)-one).

Causality & Advantage

Because the sulfur is blocked, there is no risk of disulfide formation or competing S-alkylation. The reaction is strictly regioselective for the 6-membered ring.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylbenzothiazole from 2-ATP

Target: 5-Membered Aromatic Ring

Reagents: 2-Mercaptoaniline (1.0 eq), Benzaldehyde (1.0 eq), DMSO (Solvent/Oxidant).

  • Setup: In a round-bottom flask, dissolve 2-mercaptoaniline (10 mmol) and benzaldehyde (10 mmol) in DMSO (10 mL).

  • Reaction: Heat the mixture to 120°C for 2 hours.

    • Scientific Note: DMSO acts as both solvent and mild oxidant, facilitating the aromatization step (removal of hydrogen) required to convert the intermediate benzothiazoline to benzothiazole.

  • Workup: Cool to room temperature. Pour into crushed ice (50 g).

  • Isolation: Filter the precipitate. Wash with cold water to remove DMSO. Recrystallize from ethanol.

  • Validation: Melting point ~113°C. Absence of S-H peak in IR (~2500 cm⁻¹).

Protocol B: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one from APTA

Target: 6-Membered Lactam Ring

Reagents: 2-(2-Aminophenylthio)acetic acid (APTA) (1.0 eq), Toluene (Solvent), p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Setup: Equip a flask with a Dean-Stark trap (for water removal). Add APTA (10 mmol), pTSA (1 mmol), and Toluene (50 mL).

  • Reaction: Reflux (110°C) for 4–6 hours.

    • Scientific Note: This is a dehydration reaction. Removing water via the Dean-Stark trap shifts the equilibrium toward the lactam product (Le Chatelier's principle). Without water removal, the ring may open back to the acid.

  • Workup: Cool to room temperature. The product often precipitates directly.

  • Isolation: Filter the solid. If no precipitate, wash toluene with saturated

    
     (to remove unreacted acid/catalyst), dry, and evaporate.
    
  • Validation: Appearance of Lactam C=O peak in IR (~1660-1680 cm⁻¹).

Comparative Data Analysis

Metric2-ATP Route (Benzothiazole)APTA Route (Benzothiazine)
Atom Economy Lower (Requires oxidant/loss of H₂)Higher (Loss of H₂O only)
Reaction Type Oxidative CondensationCyclodehydration
Solvent Tolerance Polar (DMSO, DMF, EtOH)Non-polar (Toluene, Xylene)
By-products Disulfides, WaterWater
Scalability Moderate (Odor/Toxicity management)High (Solid handling)

Pathway Visualization

Diagram 1: Mechanistic Divergence

This diagram illustrates how the starting material structure dictates the ring size and reaction mechanism.

ReactivityComparison ATP 2-Mercaptoaniline (2-ATP) Intermediate_ATP Schiff Base Intermediate ATP->Intermediate_ATP Condensation APTA 2-(2-Aminophenylthio) acetic acid (APTA) Benzothiazine 1,4-Benzothiazin-3-one (6-Membered Ring) APTA->Benzothiazine Intramolecular Amidation Aldehyde Aldehyde (R-CHO) + Oxidant Aldehyde->Intermediate_ATP Heat Heat / Acid Cat. (-H2O) Heat->Benzothiazine Benzothiazole Benzothiazole (5-Membered Ring) Intermediate_ATP->Benzothiazole Cyclization & Oxidation

Caption: Divergent synthesis pathways. 2-ATP requires an external carbon source to form 5-membered rings, while APTA self-cyclizes to 6-membered rings.

Diagram 2: Decision Logic for Researchers

DecisionTree Start Target Scaffold Selection Q1 Required Ring Size? Start->Q1 Res5 5-Membered (Benzothiazole) Q1->Res5 Heteroaromatic Res6 6-Membered (Benzothiazine) Q1->Res6 Lactam/Dihydro Action1 Use 2-Mercaptoaniline (Requires Aldehyde) Res5->Action1 Action2 Use APTA (Self-Cyclizing) Res6->Action2

Caption: Selection logic based on the desired heterocyclic core.

References

  • Synthesis of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 2017. 1

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. MDPI Molecules, 2025. 2

  • 2-(2-Aminophenylthio)acetic acid Product Data. Sigma-Aldrich/Merck.

  • One-Pot Synthesis Of 1,3-Benzo[d]thiazole derivatives. Organic Chemistry Research, 2015.[3] 3

  • 2-Aminothiophenol Properties and Safety. PubChem, NIH. 4

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 2-(2-Aminophenylthio)acetic Acid Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-(2-Aminophenylthio)acetic Acid in Coordination Chemistry 2-(2-Aminophenylthio)acetic acid is a versatile ligand possessi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(2-Aminophenylthio)acetic Acid in Coordination Chemistry

2-(2-Aminophenylthio)acetic acid is a versatile ligand possessing multiple coordination sites: the amino group, the thioether sulfur, and the carboxylate group. This multidentate character allows it to form stable complexes with a variety of transition metal ions. The resulting metal complexes often exhibit interesting electronic and structural properties, making them promising candidates for applications in catalysis, materials science, and as potential therapeutic agents.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing these metal complexes. It provides valuable information about the electronic transitions occurring within the molecule, including d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These spectral features are highly sensitive to the coordination environment, geometry, and the nature of the metal-ligand bonding. By comparing the UV-Vis absorption characteristics of different metal complexes of 2-(2-Aminophenylthio)acetic acid, we can gain a deeper understanding of their electronic structure and predict their potential utility.

Synthesis of 2-(2-Aminophenylthio)acetic Acid Metal Complexes: A General Protocol

The synthesis of metal complexes with 2-(2-Aminophenylthio)acetic acid typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The following is a generalized protocol that can be adapted for the synthesis of various transition metal complexes.

Experimental Protocol: Synthesis of Metal(II) Complexes

Materials:

  • 2-(2-Aminophenylthio)acetic acid

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide or triethylamine (for deprotonation of the carboxylic acid)

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of 2-(2-Aminophenylthio)acetic acid in ethanol.

  • Deprotonation: To the ligand solution, add an equimolar amount of a base (e.g., aqueous NaOH or triethylamine) dropwise with stirring to deprotonate the carboxylic acid group, facilitating coordination.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal(II) salt in ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction mixture may change color, indicating complex formation.

  • Reaction Completion: The reaction mixture is typically stirred at room temperature or refluxed for a few hours to ensure the completion of the reaction.

  • Isolation and Purification: The resulting solid complex is isolated by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve both the ligand and many metal salts, and its relatively low boiling point facilitates easy removal after the reaction.

  • Base: The addition of a base is crucial to deprotonate the carboxylic acid, making the carboxylate oxygen a better coordinating agent. The choice of base can influence the reaction rate and the purity of the product.

  • Stirring/Refluxing: These conditions ensure proper mixing of the reactants and provide the necessary activation energy for the complexation reaction to proceed to completion.

Comparative UV-Vis Absorption Characteristics

The UV-Vis spectra of the 2-(2-Aminophenylthio)acetic acid ligand and its transition metal complexes provide significant insights into their electronic structures. The coordination of the ligand to the metal ion typically results in shifts of the intraligand transition bands and the appearance of new bands corresponding to d-d and charge-transfer transitions.

The Ligand Spectrum

The UV-Vis spectrum of the free 2-(2-Aminophenylthio)acetic acid ligand in a suitable solvent like DMSO typically exhibits absorption bands in the UV region. These bands are attributed to π → π* and n → π* transitions within the aromatic ring and the non-bonding electrons of the sulfur and nitrogen atoms.[1]

Metal Complex Spectra: A Comparative Analysis

Upon complexation with transition metals such as Co(II), Ni(II), and Cu(II), significant changes in the electronic absorption spectra are observed. These changes are indicative of the coordination of the ligand to the metal center.

Table 1: Comparative UV-Vis Absorption Data for M(II)-2-(2-Aminophenylthio)acetic Acid Complexes

Complexλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)AssignmentProbable Geometry
Co(II) Complex ~540, ~680Lowd-d transitions (⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P))Octahedral
~350HighLigand-to-Metal Charge Transfer (LMCT)
Ni(II) Complex ~580, ~950Lowd-d transitions (³A₂g → ³T₁g(F), ³A₂g → ³T₂g(F))Octahedral
~380HighLigand-to-Metal Charge Transfer (LMCT)
Cu(II) Complex ~620 (broad)Lowd-d transition (²Eg → ²T₂g)Distorted Octahedral
~390HighLigand-to-Metal Charge Transfer (LMCT)

Note: The exact λmax and ε values can vary depending on the solvent and the specific reaction conditions used for synthesis. The data presented is a representative compilation based on typical values for similar complexes.

Interpretation of Spectral Features
  • d-d Transitions: The absorption bands observed in the visible region for the Co(II), Ni(II), and Cu(II) complexes are characteristic of d-d electronic transitions.[2] These transitions are typically weak (low molar absorptivity) because they are Laporte-forbidden.[2] The position and number of these bands are indicative of the geometry of the complex. For instance, octahedral Ni(II) complexes usually show two to three spin-allowed d-d transitions. The broadness of the Cu(II) complex band is often due to the Jahn-Teller distortion in octahedral Cu(II) complexes.[3]

  • Ligand-to-Metal Charge Transfer (LMCT) Bands: The intense absorption bands observed at higher energies (in the near-UV or high-energy visible region) are assigned to ligand-to-metal charge transfer (LMCT) transitions.[4] These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based d-orbital. LMCT bands are typically much more intense than d-d bands because they are not Laporte-forbidden. The energy of the LMCT band is influenced by the ease of oxidation of the ligand and the ease of reduction of the metal ion.

Experimental Workflow and Data Acquisition

A reliable comparison of the UV-Vis absorption characteristics necessitates a standardized experimental workflow.

Experimental Protocol: UV-Vis Spectroscopic Analysis

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Procedure:

  • Solution Preparation: Prepare solutions of the ligand and each metal complex of known concentration in a suitable solvent (e.g., DMSO or DMF).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Record the UV-Vis spectrum of each sample solution over a specific wavelength range (e.g., 200-900 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each absorption band and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Diagram 1: Experimental Workflow for Synthesis and Analysis

Workflow cluster_synthesis Synthesis cluster_analysis UV-Vis Analysis Ligand 2-(2-Aminophenylthio)acetic acid Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal(II) Salt MetalSalt->Reaction Solvent Solvent Solvent->Reaction Base Base Base->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Complex Metal Complex Powder Drying->Complex Solution Prepare Solution Complex->Solution Spectrophotometer UV-Vis Spectrophotometer Solution->Spectrophotometer Spectrum Record Spectrum Spectrophotometer->Spectrum Data Data Analysis (λmax, ε) Spectrum->Data

Caption: Workflow for synthesis and UV-Vis analysis.

Comparative Insights and Alternative Methodologies

The UV-Vis spectral data provides a basis for comparing the coordination behavior of different metal ions with 2-(2-Aminophenylthio)acetic acid. For instance, the shifts in the d-d transition energies can be used to rank the metal ions in a spectrochemical series for this particular ligand.

While UV-Vis spectroscopy is a powerful tool, a comprehensive characterization of these complexes would involve complementary techniques:

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the amino, carboxylate, and thioether groups upon complexation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), NMR can provide detailed information about the structure of the complex in solution.

  • X-ray Crystallography: To determine the precise solid-state structure, including bond lengths and angles, and the coordination geometry of the metal center.

  • Mass Spectrometry: To confirm the molecular weight and stoichiometry of the synthesized complexes.

Conclusion

The UV-Vis absorption characteristics of 2-(2-Aminophenylthio)acetic acid complexes offer a window into their electronic structure and coordination chemistry. The distinct d-d and charge-transfer bands observed for different transition metal complexes allow for a comparative analysis of their properties. This guide provides a foundational understanding and a practical framework for researchers to synthesize, analyze, and interpret the UV-Vis spectra of these promising compounds, thereby facilitating their further exploration in various scientific and technological fields.

References

  • Synthesis, Spectral Characterization, and Antimicrobial Properties of Mixed-Ligand and Their Metal (II) Complexes. (2025). [Source details not fully available]
  • Electronic absorption spectra of nickel (II) complexes used for sensitized solar cells: DFT/TDDFT Study. (n.d.). [Source details not fully available]
  • Spectroscopic methods uv vis transition metal complexes. (n.d.). SlideShare. [Link]

  • Design, synthesis, structural, spectral, and redox properties and phenoxazinone synthase activity of tripodal pentacoordinate Mn(II) complexes with impressive turnover numbers. (2021). PubMed. [Link]

  • Synthesis and characterization of new orttho - amino phenyl thio derivatives and their complexes. (2003). Digital Repository. [Link]

  • Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. (n.d.). JOCPR. [Link]

  • (Colour online) Absorption spectra of the cobalt(II) complexes with... (n.d.). ResearchGate. [Link]

  • Electronic Spectra of Octahedral Nickel (II) and Cobalt (II) Complexes with 2- (2-Pyridyl) imidazole and 2. (n.d.). Kyoto University. [Link]

  • Electronic absorption spectra of the Cu(II) complex in the absence. (n.d.). ResearchGate. [Link]

  • UV-Visible spectra of ligand and their metal complexes. (n.d.). ResearchGate. [Link]

  • Uv-vis data for the complexes. (n.d.). ResearchGate. [Link]

  • Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. (2025). MDPI. [Link]

  • Spectroscopic and computational investigations of Cobalt(II) binding to the innate immune protein human calprotectin. (n.d.). DSpace@MIT. [Link]

  • Electronic structure and photoelectron spectra of nickel (II) acetylacetonate and its thio- and amino-substituted analogues. (2025). ResearchGate. [Link]

  • Studies of Absorption Spectra. IX. The Spectra of Cobalt(II) Complexes. (n.d.). SciSpace. [Link]

  • Synthesis and reactions of some transition-metal complexes of aminophosphines. (2015). [Source details not fully available]
  • Interpretation of Electronic Absorption Spectra - Tanabe-Sugano Diagrams. (2023). Chemistry LibreTexts. [Link]

  • Spectrophotometric Determination of Copper(II) in Biological Samples by Using 2-Acetylfuran Thiosemicarbazone. (n.d.). [Source details not fully available]
  • Synthesis and Studies on electronic spectra of Cu (II) Complexes with 3-hydroxy-2-Naphthalidene semicarbazone. (n.d.). IJRAR. [Link]

  • Synthesis and Studies on electronic spectra of Ni (II) Complexes with 3-hydroxy-2-Naphthalidene semicarbazone. (n.d.). IJSDR. [Link]

  • Change in the Electronic Structure of the Cobalt(II) Ion in a One-Dimensional Polymer with Flexible Linkers Induced by a Structural Phase Transition. (2022). PMC. [Link]

  • UV-Vis spectroscopy. (n.d.). [Source details not fully available]
  • SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. (n.d.). unimas ir. [Link]

  • Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. (2022). MDPI. [Link]

  • Electronic Spectra - Ultraviolet and Visible Spectroscopy. (2020). Chemistry LibreTexts. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 2-(2-Aminophenylthio)acetic Acid

Executive Summary & Operational Directive Immediate Action Required: 2-(2-Aminophenylthio)acetic acid (CAS: 94-56-4) is an organic sulfide and aniline derivative.[1] It presents acute risks regarding skin/eye irritation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: 2-(2-Aminophenylthio)acetic acid (CAS: 94-56-4) is an organic sulfide and aniline derivative.[1] It presents acute risks regarding skin/eye irritation and potential respiratory distress (H315, H319, H335).[2]

Disposal Classification:

  • RCRA Status: Non-listed (Not P- or U-listed), but must be managed as Hazardous Chemical Waste due to toxicity characteristics if testing exceeds thresholds, or more commonly, as Non-Regulated Chemical Waste requiring incineration due to sulfur content.

  • Primary Disposal Method: High-temperature incineration with afterburner and scrubber (to manage SOx/NOx emissions).

  • Prohibition: DO NOT dispose of via sanitary sewer or municipal trash.[3]

Chemical Profile & Hazard Mechanism

To safely manage this compound, one must understand the functional groups driving its reactivity and toxicity.

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 94-56-4Use for waste manifesting and inventory tracking.
Formula

Contains Sulfur and Nitrogen; generates SOx/NOx upon combustion.
Physical State Solid (Powder)High dust generation potential; requires N95 or P100 respiratory protection.
Acidity (pKa) ~3.5 - 4.0 (COOH)Weak acid; compatible with organic acid waste streams.
Reactivity Thioether/AmineIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).
Mechanism of Hazard

The molecule contains a thioether linkage (-S-) and a primary amine (-NH2) .

  • Oxidation Risk: The sulfur atom is easily oxidized to sulfoxides or sulfones. Contact with strong oxidizers (like concentrated

    
    ) can be exothermic and violent.
    
  • Zwitterionic Nature: As an amino acid derivative, it can exist as a zwitterion. This affects solubility; it may adhere stubbornly to glass surfaces, requiring specific cleaning protocols (see Section 4).

Pre-Disposal: Segregation & Containment

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory accidents involving waste.

Segregation Logic
  • Store With: Organic Acids, Non-halogenated Organics.

  • Do NOT Store With: Oxidizers, Strong Bases, Cyanides.

Visualization: Segregation & Compatibility Workflow

SegregationLogic Chemical 2-(2-Aminophenylthio)acetic acid Reaction1 Violent Oxidation / Exothermic Reaction Chemical->Reaction1 Mixed with Reaction2 Salt Formation / Solubility Changes Chemical->Reaction2 Mixed with SafeStore Safe Storage / Waste Stream Chemical->SafeStore Compatible Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Oxidizers->Reaction1 Bases Strong Bases (NaOH, KOH) Bases->Reaction2 Acids Organic Acids (Acetic Acid) Acids->SafeStore Solvents Non-Halogenated Solvents Solvents->SafeStore

Figure 1: Chemical segregation logic emphasizing incompatibility with oxidizers due to the thioether functionality.

Disposal Workflows (The "How-To")

Scenario A: Solid Waste (Pure Compound)

Applicability: Expired stock, surplus powder.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(2-Aminophenylthio)acetic acid".[4]

    • Hazards: Check "Toxic" and "Irritant".

  • Manifesting: List as "Solid Organic Waste with Sulfur".

  • Destruction: Transfer to EHS for Incineration .

    • Technical Note: The incinerator must operate at

      
       with a caustic scrubber to neutralize 
      
      
      
      produced from the thioether group [1].
Scenario B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or dissolved samples.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible.

    • Safe: Methanol, Ethanol, Acetone, DCM.[3]

    • Unsafe: Perchloric acid, concentrated Nitric acid.[5]

  • Stream Selection:

    • If dissolved in Halogenated Solvents (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone)

      
      Non-Halogenated Waste Stream .
      
  • pH Adjustment: If the solution is basic (pH > 9), neutralize to pH 6-8 using dilute Acetic Acid or HCl before adding to the organic waste drum to prevent heat generation or polymerization in the drum.

Scenario C: Empty Containers & Debris

Applicability: Vials, spatulas, weigh boats.

  • Triple Rinse Protocol:

    • The compound is moderately soluble in organic solvents. Rinse the container 3 times with a small volume of Acetone or Ethanol .

    • Crucial: Collect the rinsate (the wash liquid) into the Liquid Organic Waste container. Do not pour rinsate down the drain.

  • Defacing: Cross out the original label.

  • Disposal:

    • Rinsed Glass/Plastic: Place in "Chemically Contaminated Glass/Trash" bin (or recycling depending on institutional policy for triple-rinsed containers).

    • Heavily Soiled Solids: Place in a sealed bag and dispose of as solid hazardous waste.

Visualization: Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Empty Vials / Spatulas StateCheck->Debris SolidAction Pack in HDPE/Glass Label: Toxic/Irritant Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Rinse Triple Rinse w/ Acetone Debris->Rinse Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halo Stream (Acetone, MeOH) SolventCheck->NonHalo Rinsate Collect Rinsate as Liquid Waste Rinse->Rinsate Trash Deface Label & Glass Disposal Rinse->Trash

Figure 2: Operational decision tree for categorizing waste streams.

Emergency Response Procedures

In the event of accidental release, immediate action minimizes long-term exposure risks.

Incident TypeImmediate ActionDecontamination Protocol
Skin Contact Brush off dry powder first, then wash with soap/water for 15 mins.Do not use organic solvents (EtOH/DMSO) on skin; this increases transdermal absorption.
Eye Contact Rinse immediately at eyewash station for 15 mins.Hold eyelids open. Seek medical attention (ophthalmologist).
Bench Spill (Solid) Dampen with water-wet paper towel to prevent dust.Scoop into a bag. Wipe area with dilute detergent, then water.
Bench Spill (Liquid) Absorb with vermiculite or spill pads.Place spent absorbents in a sealed bag labeled "Hazardous Debris".

Regulatory & Compliance Notes

  • US EPA: While not explicitly P-listed, the generator is responsible for determining if the waste exhibits toxicity characteristics (40 CFR 262.11). Best practice dictates managing it as hazardous due to the amine/sulfur functionality [2].

  • DOT (Transport): Not regulated as a dangerous good for transport in small quantities, but waste mixtures containing solvents will likely be UN 1993 (Flammable Liquid) or UN 2810 (Toxic Liquid) depending on the matrix.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[6]

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Generators. EPA.gov.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-(2-Aminophenylthio)acetic acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.